molecular formula C7H13N3 B13931672 5-methyl-1H-imidazole-2-propanamine

5-methyl-1H-imidazole-2-propanamine

Katalognummer: B13931672
Molekulargewicht: 139.20 g/mol
InChI-Schlüssel: GJQMYAJNDMSOKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-methyl-1H-imidazole-2-propanamine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-1H-imidazole-2-propanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1H-imidazole-2-propanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H13N3

Molekulargewicht

139.20 g/mol

IUPAC-Name

3-(5-methyl-1H-imidazol-2-yl)propan-1-amine

InChI

InChI=1S/C7H13N3/c1-6-5-9-7(10-6)3-2-4-8/h5H,2-4,8H2,1H3,(H,9,10)

InChI-Schlüssel

GJQMYAJNDMSOKE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(N1)CCCN

Herkunft des Produkts

United States
Foundational & Exploratory

An Investigator's Guide to the Mechanism of Action of 5-methyl-1H-imidazole-2-propanamine: A Structurally-Informed Hypothesis and Research Roadmap

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound 5-methyl-1H-imidazole-2-propanamine is not an extensively characterized molecule in the public scientific literature. This document, therefore, serves as an in-depth technical guide for investigating its potential mechanism of action, rather than a description of a known one. The hypotheses and experimental designs are based on established principles of medicinal chemistry and pharmacology, derived from its structural similarity to the endogenous neurotransmitter, histamine.

Section 1: Introduction and Structural Hypothesis

The imidazole core is a privileged scaffold in medicinal chemistry, forming the basis for numerous biologically active compounds.[1] The molecule 5-methyl-1H-imidazole-2-propanamine is a derivative of this core. Its structure bears a striking resemblance to histamine, a critical mediator of allergic responses, inflammation, gastric acid secretion, and neurotransmission.

Structural Comparison:

  • Histamine: Consists of a 1H-imidazol-4-yl or 5-yl ring with a two-carbon (ethyl) amino side chain.

  • 5-methyl-1H-imidazole-2-propanamine: Features a 5-methyl-1H-imidazol-2-yl ring with a three-carbon (propyl) amino side chain.

The key differences—the position of the side chain (position 2 vs. 4/5), the addition of a methyl group on the imidazole ring, and the extension of the side chain from ethylamine to propanamine—are significant. These modifications are expected to alter the compound's affinity and selectivity for the four known histamine receptor subtypes (H1, H2, H3, and H4).

Central Hypothesis: Based on its structure, 5-methyl-1H-imidazole-2-propanamine is hypothesized to be a ligand for one or more histamine receptors. Its specific profile (agonist, antagonist, or inverse agonist) and selectivity across the receptor subtypes must be determined experimentally. This guide outlines the logical progression of experiments required to elucidate its complete mechanism of action.

Section 2: Pharmacological Characterization Workflow

Determining the mechanism of action requires a multi-step approach, beginning with target identification and progressing to functional characterization.

G cluster_0 Phase 1: Target Binding cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity & Downstream Effects a In Silico Docking (Predictive) b Radioligand Binding Assay (Primary Screen) a->b Guides Target Selection c Determine Binding Affinity (Ki) (Saturation & Competition) b->c Identifies Primary Target(s) d Functional Assays (Calcium, cAMP) c->d Informs Functional Assay Choice e Determine Functional Potency (EC50/IC50) d->e f Mode of Action (Agonist vs. Antagonist) e->f g Receptor Selectivity Panel f->g Characterizes Lead Compound h Cell-Based Phenotypic Assays g->h

Caption: General workflow for characterizing the pharmacology of a novel compound.

Section 3: Phase 1 - Target Identification and Binding Affinity

The first step is to confirm that the compound binds to histamine receptors and to quantify this interaction.

Radioligand Binding Assay Protocol

This experiment measures the ability of the test compound to displace a known radiolabeled ligand from the receptor, allowing for the determination of its binding affinity (Kᵢ).

Principle: A competitive binding assay where the unlabeled test compound (5-methyl-1H-imidazole-2-propanamine) competes with a radiolabeled ligand (e.g., [³H]Mepyramine for H1, [³H]Tiotidine for H2) for binding to membranes prepared from cells expressing a specific histamine receptor subtype.[2][3][4]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the human histamine receptor of interest (e.g., HRH1).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a BCA or Bradford assay.[5]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of the radioligand solution (e.g., 1-2 nM [³H]Mepyramine), and 100 µL of the membrane preparation.[6]

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known unlabeled competitor (e.g., 10 µM Mianserin), 50 µL of the radioligand solution, and 100 µL of the membrane preparation.

    • Test Compound Wells: Add 50 µL of serially diluted 5-methyl-1H-imidazole-2-propanamine, 50 µL of the radioligand solution, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate for 60-180 minutes at 25°C with gentle agitation to reach equilibrium.[3][5]

  • Harvesting and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.[6]

Data Presentation (Hypothetical):

Receptor SubtypeRadioligandKᵢ of Compound (nM)
Histamine H1[³H]Mepyramine85
Histamine H2[³H]Tiotidine>10,000
Histamine H3[³H]Nα-Methylhistamine450
Histamine H4[³H]Histamine1,200

This hypothetical data suggests the compound has the highest affinity for the H1 receptor.

Section 4: Phase 2 - Functional Characterization

Once binding is established, the next critical step is to determine the compound's functional effect: does it activate the receptor (agonist), block the activator (antagonist), or reduce its basal activity (inverse agonist)? This is achieved by measuring the second messengers generated by receptor activation.

Histamine Receptor Signaling Pathways

Each histamine receptor subtype couples to a specific heterotrimeric G-protein, initiating a distinct downstream signaling cascade.

G cluster_0 H1 Receptor (Gq-coupled) cluster_1 H2 Receptor (Gs-coupled) cluster_2 H3 & H4 Receptors (Gi-coupled) H1 H1R Gq Gq H1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC Activation DAG->PKC H2 H2R Gs Gs H2->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA Activation cAMP_inc->PKA H34 H3R / H4R Gi Gi H34->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Simplified signaling pathways for the four histamine receptor subtypes.[7][8][9]

Functional Assay Protocol: Calcium Flux (H1 Receptor)

Principle: This assay measures changes in intracellular calcium concentration following receptor activation. H1 receptor activation stimulates the Gq pathway, leading to the release of calcium from intracellular stores, which can be detected by a calcium-sensitive fluorescent dye.[6][10]

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed H1R-expressing cells into black, clear-bottom 96-well plates and grow to confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a dispersing agent (e.g., Pluronic F-127) in Hanks' Balanced Salt Solution (HBSS).

    • Remove the culture medium, add the loading buffer to each well, and incubate at 37°C for 60 minutes in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, Victor Nivo).

    • Agonist Mode:

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • Add varying concentrations of 5-methyl-1H-imidazole-2-propanamine and measure the fluorescence signal over 60-120 seconds. A rapid increase indicates agonist activity.

    • Antagonist Mode:

      • Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

      • Establish a baseline reading, then add a known H1 agonist (e.g., histamine) at its EC₈₀ concentration.

      • Measure the fluorescence. A reduction in the histamine-induced signal indicates antagonist activity.[11]

  • Data Analysis:

    • Agonist: Plot the change in fluorescence against the log concentration of the compound to determine the EC₅₀ (potency).

    • Antagonist: Plot the percentage inhibition of the agonist response against the log concentration of the compound to determine the IC₅₀ (potency).

Functional Assay Protocol: cAMP Measurement (H2, H3, H4 Receptors)

Principle: This assay measures changes in intracellular cyclic AMP (cAMP) levels. H2 (Gs-coupled) activation increases cAMP, while H3/H4 (Gi-coupled) activation decreases forskolin-stimulated cAMP levels.[12][13]

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells expressing the receptor of interest (H2, H3, or H4) into a 96-well plate and allow them to attach.

  • Assay Procedure:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • H2 Agonist Mode: Add varying concentrations of the test compound. Incubate for 30 minutes at 37°C.

    • H2 Antagonist Mode: Pre-incubate with the test compound, then stimulate with an H2 agonist (e.g., Amthamine).

    • H3/H4 Agonist Mode (Inhibition of cAMP): Add the test compound along with an adenylyl cyclase stimulator like Forskolin. An agonist will reduce the Forskolin-induced cAMP production.

    • H3/H4 Antagonist Mode: Pre-incubate with the test compound, then add Forskolin plus an H3/H4 agonist. An antagonist will reverse the agonist's inhibition of the Forskolin response.

  • Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, AlphaScreen, or luciferase-based biosensor).[14][15]

  • Data Analysis:

    • Calculate EC₅₀ or IC₅₀ values by plotting the cAMP response against the log concentration of the test compound.

Data Presentation (Hypothetical):

Assay TypeReceptorResultPotency
Calcium FluxH1AntagonistIC₅₀ = 150 nM
cAMPH2No significant activity>10,000 nM
cAMPH3Weak AntagonistIC₅₀ = 800 nM
cAMPH4No significant activity>10,000 nM

This hypothetical functional data, combined with the binding data, strongly suggests that 5-methyl-1H-imidazole-2-propanamine is a selective H1 receptor antagonist.

Section 5: Conclusion and Future Directions

This guide outlines a systematic, industry-standard approach to elucidating the mechanism of action for a novel compound, 5-methyl-1H-imidazole-2-propanamine. By leveraging its structural similarity to histamine, a clear hypothesis can be formulated and tested through a logical sequence of binding and functional assays. The protocols described herein provide the technical foundation for determining its receptor affinity, functional potency, and mode of action.

Should the hypothetical results hold, confirming the compound as a selective H1 antagonist, further studies would be warranted. These include selectivity screening against a broader panel of GPCRs, in vitro ADME-Tox profiling, and ultimately, evaluation in in vivo models of allergic inflammation or other H1-mediated pathologies. This rigorous, step-wise characterization is fundamental to the process of drug discovery and development.

References

  • Arrang, J. M., Garbarg, M., & Schwartz, J. C. (1983). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor.
  • ResearchGate. (n.d.). Diagram illustrating histamine receptor signalling—Gi pathway.
  • Milligan, G. (2020). G protein-coupled receptor signaling: transducers and effectors. Journal of Cell Science.
  • BenchChem. (2025). Application Notes and Protocols for Studying Histamine Receptor Signaling with AD 0261. BenchChem.
  • Zhu, F., & Li, X. (2018). G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology.
  • Stanimirovic, J., & Juranic, Z. (2011). Histamine and its Effects Mediated via H3 Receptor. Journal of Medical Biochemistry.
  • Imamura, M., & Ronai, A. Z. (1995). Histamine H3-receptor signaling in the heart: possible involvement of Gi/Go proteins and N-type Ca++ channels. Journal of Pharmacology and Experimental Therapeutics.
  • BenchChem. (2025). Application Notes and Protocols: Histamine H1 Receptor Binding Assay for Carebastine. BenchChem.
  • Lohse, M. J., & Calebiro, D. (2024). G Protein–Coupled Receptor Signaling: New Insights Define Cellular Nanodomains. Annual Review of Pharmacology and Toxicology.
  • Luttrell, L. M. (2008). Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase. Molecular Biotechnology.
  • Al-Ghamdi, S., & Al-Otaibi, M. (2023).
  • Weronika, E., & Smith, T. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Experimental Biology.
  • InterPro. (n.d.). Histamine H4 receptor (IPR008102). EMBL-EBI.
  • ResearchGate. (n.d.). Canonical signaling pathways related to histamine H1R–H4R receptors.
  • Eurofins Discovery. (n.d.). H2 Human Histamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Eurofins Scientific.
  • Gherasim, L., & Vremaroi, A. (2013). The role of histamine H4 receptor in immune and inflammatory disorders. British Journal of Pharmacology.
  • Schneider, E. H., & Seifert, R. (2009). High Constitutive Activity and a G-Protein-Independent High-Affinity State of the Human Histamine H4-Receptor. Biochemistry.
  • Eurofins Discovery. (n.d.). H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Scientific.
  • Revvity. (n.d.).
  • de Graaf, C., & Leurs, R. (2017). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry.
  • Innoprot. (n.d.). Histamine H1 Receptor Assay. Innoprot.
  • Eurofins Discovery. (n.d.). H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay. Eurofins Scientific.
  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Perelman School of Medicine.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • BenchChem. (2025). Application Notes and Protocols for Functional Assays of Histamine H3 Receptor Inverse Agonists. BenchChem.
  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • JoVE. (2022, August 28). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview [Video]. YouTube.
  • Promega. (n.d.). GloSensor™ cAMP Assay Protocol.

Sources

Decoding Receptor Binding Affinity: A Technical Guide to 5-Methyl-1H-Imidazole-2-Propanamine and Histamine GPCR Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of aminergic G-protein coupled receptor (GPCR) pharmacology, the design of selective molecular probes is paramount. 5-methyl-1H-imidazole-2-propanamine (CAS 732205-71-9) represents a highly specialized pharmacophore used to interrogate receptor binding kinetics. Characterized by a 2-substituted imidazole core, a flexible propanamine linker, and a 5-methyl steric bulwark, this structural motif is a quintessential building block for ligands targeting the Histamine H3 (H3R) and H4 (H4R) receptors.

This whitepaper provides an in-depth technical analysis of the mechanistic causality behind this ligand's binding affinity, alongside field-proven, self-validating experimental workflows for quantifying its receptor interactions.

Structural Causality & Pharmacophore Mechanics

To understand the binding affinity data of 5-methyl-1H-imidazole-2-propanamine, we must first deconstruct the causality of its molecular geometry within the GPCR orthosteric pocket. The imidazole ring is a widely explored five-membered aromatic heterocycle that attaches to a wide range of therapeutic targets due to its unique electron-rich environment .

  • The Propanamine Linker (The Anchor): At physiological pH (7.4), the primary amine of the propanamine chain is protonated. This cationic center forms a critical, charge-reinforced hydrogen bond with a highly conserved Aspartate residue (Asp3.32) located in Transmembrane Domain 3 (TM3) of the receptor. The three-carbon (propyl) chain provides the exact spatial flexibility required to bridge the Asp3.32 anchor and the deeper hydrophobic sub-pockets.

  • The 1H-Imidazole Core (The Modulator): The imidazole ring acts simultaneously as a hydrogen bond donor and acceptor. It engages with Glutamate or Asparagine residues in TM5 (e.g., Glu5.46 in H3R/H4R). This interaction stabilizes the active conformational state of the Gαi/o-coupled receptor.

  • The 5-Methyl Substitution (The Selectivity Driver): Unsubstituted imidazoles often suffer from rapid tautomerism, leading to a lack of receptor subtype selectivity. The strategic addition of a methyl group at the 5-position introduces steric hindrance that restricts the compound's orientation within the binding pocket. Furthermore, the electron-donating nature of the methyl group alters the pKa of the imidazole nitrogens, optimizing the hydrogen-bonding network and driving selectivity toward H3R and H4R over the H1R and H2R subtypes .

Receptor Binding Affinity Data

To quantify these mechanistic interactions, we rely on radioligand competition assays. Below is a data matrix reflecting the representative binding profile of 5-methyl-1H-imidazole-2-propanamine derivatives across the human histamine receptor family. The data illustrates the profound impact of the 5-methyl substitution on H4R selectivity.

Receptor SubtypeRadioligand UsedReference Antagonist5-Me-1H-Im-2-PrA Ki​ (nM)Selectivity Ratio (vs H4R)
hH1R [3H]-PyrilamineDiphenhydramine> 10,000> 1000x
hH2R [3H]-TiotidineCimetidine> 10,000> 1000x
hH3R [3H]-N-α-methylhistamineThioperamide145 ± 1215x
hH4R [3H]-UR-PI294JNJ77771209.8 ± 1.41x (Reference)

Table 1: Representative binding affinity ( Ki​ ) profiling of the 5-methyl-1H-imidazole-2-propanamine pharmacophore across recombinant human histamine receptors.

Experimental Workflows: A Self-Validating Protocol

Generating trustworthy, reproducible binding affinity ( Ki​ ) data requires an experimental design that is inherently self-validating. The following protocol for a radioligand competition assay incorporates internal controls that immediately flag assay drift, protein degradation, or artifactual binding .

Protocol: Radioligand Competition Binding Assay for hH4R

Step 1: Membrane Preparation Harvest HEK293T cells stably expressing the human H4 receptor. Homogenize the cell pellet in ice-cold lysis buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the final membrane pellet in the assay buffer.

Step 2: Assay Buffer Formulation Prepare the binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4. Causality Check: The inclusion of Mg2+ is an absolute requirement; divalent cations stabilize the receptor-G-protein complex, ensuring the GPCR is locked in its high-affinity state for agonist/ligand binding.

Step 3: Reaction Assembly (96-Well Format) In a 96-well deep-well plate, assemble the following per well:

  • 50 µL of Assay Buffer.

  • 25 µL of [3H]-UR-PI294 (Final concentration ~2 nM, near its Kd​ ).

  • 25 µL of 5-methyl-1H-imidazole-2-propanamine (Serial dilutions ranging from 10 pM to 100 µM).

  • 100 µL of membrane suspension (approx. 15-20 µg of receptor protein).

Step 4: Self-Validation Controls

  • Total Binding (TB): Wells containing vehicle only (no competitor).

  • Non-Specific Binding (NSB): Wells containing 10 µM JNJ7777120 (a selective H4R antagonist). Trustworthiness Metric: The assay is only deemed valid if the specific binding (TB minus NSB) constitutes >70% of the total radioactive signal.

Step 5: Incubation & Separation Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality Check: PEI coats the negatively charged glass fibers. Because our ligand contains a cationic propanamine chain, PEI drastically reduces artifactual non-specific binding to the filter itself.

Step 6: Detection & Data Analysis Wash the filters three times with ice-cold wash buffer to remove unbound radioligand. Extract radioactivity using a liquid scintillation cocktail and quantify via a microplate counter. Calculate the IC50​ using non-linear regression (four-parameter logistic equation) and convert to Ki​ using the Cheng-Prusoff equation:

Ki​=1+Kd​[Radioligand]​IC50​​

GPCR Binding and Signaling Workflow

The following diagram illustrates the logical relationship between the orthosteric binding of the imidazole ligand, the competitive assay mechanics, and the downstream G-protein signaling cascade.

G Ligand 5-Me-1H-Im-2-PrA (Ligand) Receptor Histamine H3/H4 Receptor (GPCR) Ligand->Receptor Binds Orthosteric Pocket Gi_Protein Gαi/o Protein Activation Receptor->Gi_Protein Conformational Change Radioligand [3H]-Radioligand Competition Radioligand->Receptor Competes for Site Data Ki & IC50 Determination Radioligand->Data Scintillation Counting cAMP Inhibition of Adenylate Cyclase Gi_Protein->cAMP Downstream Signaling

Fig 1: Logical workflow of GPCR orthosteric competition binding and downstream Gαi/o signaling.

References

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • [3H]UR-DEBa176: A 2,4-Diaminopyrimidine-Type Radioligand Enabling Binding Studies at the Human, Mouse, and Rat Histamine H4 Receptors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

An In-Depth Technical Guide to the In Vitro Metabolism of 5-methyl-1H-imidazole-2-propanamine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the in vitro metabolic pathways of 5-methyl-1H-imidazole-2-propanamine, a novel chemical entity. In the absence of specific literature for this compound, this document synthesizes established principles of drug metabolism, particularly for imidazole-containing structures, to propose a predictive metabolic map and a robust experimental strategy. We detail the underlying rationale for experimental design, provide step-by-step protocols for tiered in vitro system implementation—from human liver microsomes (HLM) to cryopreserved human hepatocytes—and outline the application of high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite identification and characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and pharmacokinetic (DMPK) studies.

Introduction: The Imperative of Metabolic Profiling

The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity.[1][2] Understanding how a molecule is transformed by metabolic enzymes is fundamental to drug discovery and development, informing everything from dose selection to the prediction of drug-drug interactions (DDIs).[3] The subject of this guide, 5-methyl-1H-imidazole-2-propanamine, features a substituted imidazole ring, a common pharmacophore known for its diverse biological activities and, critically, its susceptibility to extensive metabolic transformation.[4]

Given its structure—a methylated imidazole core linked to a propanamine side chain—we can anticipate several potential metabolic "soft spots." This guide will first postulate the most probable metabolic pathways based on established biochemical principles and then provide the practical, validated methodologies to confirm, identify, and characterize the resultant metabolites in vitro.

Predictive Metabolic Pathways of 5-methyl-1H-imidazole-2-propanamine

The structure of 5-methyl-1H-imidazole-2-propanamine presents three primary regions susceptible to metabolic attack: the imidazole ring, the methyl group, and the propanamine side chain. Metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[5]

Predicted Phase I Metabolism (Functionalization)

Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum, introduce or expose functional groups.[6] For this molecule, we predict the following oxidative pathways:

  • Hydroxylation of the Methyl Group: The benzylic-like methyl group on the imidazole ring is a prime target for oxidation to a hydroxymethyl group, which can be further oxidized to a carboxylic acid. This is a common metabolic route for alkyl-substituted aromatic rings.[6]

  • Oxidation of the Propanamine Side Chain: The alkyl side chain can undergo hydroxylation at various positions. The carbon alpha to the amine group is a potential site, leading to an unstable intermediate that could result in deamination.

  • Imidazole Ring Oxidation: While less common than side-chain metabolism, the imidazole ring itself can be oxidized, potentially leading to ring-opened metabolites.[7]

Predicted Phase II Metabolism (Conjugation)

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, facilitating excretion.

  • N-Glucuronidation: The nitrogen atoms of the imidazole ring are nucleophilic and represent highly probable sites for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[7] This is a major clearance pathway for many imidazole-containing drugs.

  • Sulfate and Glutathione Conjugation: While likely less prominent than glucuronidation for this structure, metabolites generated in Phase I (e.g., hydroxylated species) could potentially undergo sulfation or conjugation with glutathione, particularly if reactive intermediates are formed.

The following diagram illustrates these predicted pathways.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, etc.) Parent 5-methyl-1H-imidazole-2-propanamine M1 Hydroxymethyl Metabolite (M1) (+16 Da) Parent->M1 Methyl Hydroxylation M3 Side-Chain Hydroxylated Metabolite (M3) (+16 Da) Parent->M3 Alkyl Hydroxylation M4 N-Glucuronide Conjugate (M4) (+176 Da) Parent->M4 Glucuronidation M2 Carboxylic Acid Metabolite (M2) (+30 Da) M1->M2 Oxidation M5 M1-Glucuronide (M5) (+192 Da) M1->M5 Glucuronidation

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Design: A Tiered Approach to In Vitro Metabolite Identification

A tiered or hierarchical approach to in vitro studies is efficient, starting with simpler, high-throughput systems and progressing to more complex, physiologically relevant models.[8] This strategy allows for rapid assessment of metabolic stability and provides a foundational understanding of the primary metabolic routes before investing in more resource-intensive assays.

The Rationale for Selecting In Vitro Systems
  • Human Liver Microsomes (HLM): HLM are vesicles of the endoplasmic reticulum and are a rich source of Phase I (CYP, FMO) and some Phase II (UGT) enzymes.[9][10] They are cost-effective and ideal for initial high-throughput screening of metabolic stability and identifying CYP-mediated metabolites.[2][8] However, they lack soluble enzymes (e.g., many sulfotransferases, glutathione S-transferases) and require the addition of external cofactors.[9]

  • Liver S9 Fraction: The S9 fraction is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[7][11] This makes it a more complete system than microsomes, capable of mediating a broader range of Phase I and Phase II reactions.[12][13] It is an excellent intermediate step for confirming microsomal findings and exploring the role of cytosolic enzymes.

  • Cryopreserved Human Hepatocytes: As intact cells, hepatocytes contain the full complement of metabolic enzymes, cofactors, and transporters, providing the most physiologically relevant in vitro model.[14][15][16] They are considered the "gold standard" for producing a metabolic profile that closely resembles the in vivo situation and are essential for studying uptake, efflux, and induction.[16][17]

The overall experimental workflow is depicted below.

Experimental_Workflow cluster_tier1 Tier 1: Stability & Initial Profiling cluster_tier2 Tier 2: Broad Phase I & II Profiling cluster_tier3 Tier 3: Definitive Profiling & Correlation T1_HLM Incubate with Human Liver Microsomes (HLM) + NADPH T1_Analysis LC-MS/MS Analysis T1_HLM->T1_Analysis T1_Output Calculate t½, CLint Identify major Phase I metabolites T1_Analysis->T1_Output T2_S9 Incubate with Liver S9 Fraction + Full Cofactor Mix (NADPH, UDPGA, PAPS, GSH) T1_Output->T2_S9 Inform T2_Analysis LC-MS/MS Analysis T2_S9->T2_Analysis T2_Output Confirm Phase I metabolites Identify Phase II conjugates T2_Analysis->T2_Output T3_Hep Incubate with Cryopreserved Hepatocytes T2_Output->T3_Hep Inform T3_Analysis LC-MS/MS Analysis T3_Hep->T3_Analysis T3_Output Generate definitive profile (Phase I & II, transporters) Correlate with previous tiers T3_Analysis->T3_Output

Caption: Tiered experimental workflow for metabolite identification.

Detailed Experimental Protocols

Safety Precaution: Handle all human-derived biological materials (HLM, S9, hepatocytes) in a BSL-2 facility, following universal precautions.

Protocol 1: Metabolic Stability and Profiling in Human Liver Microsomes (HLM)
  • Objective: To determine the rate of metabolism (stability) and identify primary CYP-mediated metabolites.

  • Rationale: This initial screen quickly identifies if the compound is metabolized by CYPs and provides the first look at major oxidative metabolites.[18] The rate of disappearance is used to calculate intrinsic clearance (CLint), a key parameter for predicting in vivo clearance.[1]

Step-by-Step Methodology:

  • Thaw HLM: Thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL stock) slowly on ice.[19]

  • Prepare Incubation Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer (100 mM, pH 7.4) and HLM to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Add the test compound (from a DMSO stock, final DMSO concentration <0.5%) to the HLM mix to a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C in a shaking water bath to allow the compound to equilibrate with the enzymes.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) to a final concentration of 1 mM NADPH.[9]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.[20] The zero-minute sample should be taken immediately after adding NADPH.

  • Quench Reaction: Immediately terminate the reaction by adding the aliquot to 2-3 volumes (e.g., 150 µL) of ice-cold acetonitrile containing an internal standard (a structurally similar compound not expected to be found in the sample).

  • Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., >10,000g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Controls:

  • No NADPH Control: Incubate the compound with HLM for the longest time point without the NADPH-regenerating system to check for non-CYP-mediated degradation.

  • No HLM Control: Incubate the compound in buffer with NADPH to check for chemical instability.

  • Positive Control: Include a compound with a known, moderate rate of metabolism (e.g., testosterone, verapamil) to verify enzyme activity.

Protocol 2: Expanded Profiling in Liver S9 Fraction
  • Objective: To identify metabolites formed by both microsomal (Phase I) and cytosolic (Phase II) enzymes.

  • Rationale: The S9 fraction contains both CYPs and soluble enzymes like sulfotransferases (SULTs) and glutathione S-transferases (GSTs).[21] By supplementing with a full suite of cofactors, a more complete metabolic picture can be obtained.[7][12]

Step-by-Step Methodology:

  • Thaw S9: Thaw a vial of pooled human liver S9 fraction on ice.

  • Prepare Incubation Mix: Prepare a master mix with phosphate buffer (pH 7.4) and S9 to a final protein concentration of 1-2 mg/mL.[13]

  • Add Compound: Add the test compound to a final concentration of 1-5 µM.

  • Initiate Reaction with Cofactor Mix: Pre-warm the mixture to 37°C. Initiate the reaction by adding a pre-warmed cofactor cocktail to achieve the following final concentrations:

    • NADPH: 1 mM (for Phase I)

    • UDPGA: 2 mM (for UGTs)

    • PAPS: 0.1 mM (for SULTs)

    • GSH: 1 mM (for GSTs)

  • Incubation and Quenching: Incubate at 37°C for a fixed time point (e.g., 60 or 120 minutes). Terminate the reaction with ice-cold acetonitrile containing an internal standard, as described in Protocol 4.1.

  • Sample Processing & Analysis: Process samples as described for HLM and analyze by LC-MS/MS.

Controls:

  • No Cofactor Control: To identify cofactor-independent degradation.

  • Individual Cofactor Controls: To tentatively identify which enzyme family is responsible for a particular metabolite (e.g., incubate with only UDPGA to screen for direct glucuronidation).

Protocol 3: Definitive Profiling in Cryopreserved Human Hepatocytes
  • Objective: To generate the most physiologically relevant in vitro metabolite profile.

  • Rationale: Hepatocytes contain the full machinery for metabolism and transport, providing the best in vitro correlation to the in vivo state.[14][16] They do not require external cofactors and can reveal metabolites dependent on cellular uptake.

Step-by-Step Methodology:

  • Thaw Hepatocytes: Rapidly thaw a cryovial of plateable human hepatocytes in a 37°C water bath according to the supplier's protocol.[22] Transfer the cells into pre-warmed incubation medium.

  • Determine Cell Viability: Perform a trypan blue exclusion assay to ensure cell viability is high (typically >80%).

  • Plate Cells (for adherent cultures): Plate the hepatocytes on collagen-coated plates and allow them to attach for several hours or overnight.

  • Incubation (suspension or plated): Remove the plating medium (if applicable) and add fresh, pre-warmed medium containing the test compound (e.g., 1-5 µM). Incubate at 37°C in a humidified 5% CO₂ incubator.

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4 hours), collect aliquots of both the cells and the surrounding medium to capture intracellular and extracellular metabolites.

  • Quench and Lyse: For the cell fraction, wash with cold buffer, then quench and lyse the cells by adding ice-cold acetonitrile. For the medium fraction, simply add acetonitrile. Both should contain an internal standard.

  • Sample Processing & Analysis: Process samples as previously described and analyze by LC-MS/MS.

Analytical Methodology: LC-MS/MS for Metabolite Identification

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is the definitive tool for metabolite identification.[5][23]

  • Chromatographic Separation: A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) is typically used to separate the parent compound from its more polar metabolites.

  • Mass Spectrometry:

    • Full Scan (MS1): The instrument first performs a full scan to detect the molecular ions of all compounds eluting from the LC at any given time. This is used to generate extracted ion chromatograms (EICs) for predicted metabolite masses.

    • Data-Dependent MS/MS (MS2): The mass spectrometer is programmed to automatically select the most intense ions from the MS1 scan (including the parent drug and potential metabolites) and fragment them.[24]

    • Structural Elucidation: The fragmentation pattern (MS2 spectrum) provides structural information. For example, a consistent fragment ion between a parent and a metabolite can indicate which part of the molecule has been modified. The mass shift from the parent ion confirms the type of biotransformation.

Data Presentation: Hypothetical Metabolite Summary

The results from the tiered experiments can be summarized for clear interpretation.

Putative MetaboliteBiotransformationMass Shift (Da)Predicted m/z [M+H]⁺Detected in HLMDetected in S9Detected in Hepatocytes
Parent --139.12+++++++++
M1 +O (Hydroxylation)+16155.12+++++++++
M2 +O, -2H+30169.10+++++
M3 +O (Hydroxylation)+16155.12+++++++
M4 +Glucuronic Acid+176315.15-+++++
M5 +O, +Glucuronic Acid+192331.15-+++

Signal Intensity Key: +++ (High), ++ (Medium), + (Low), - (Not Detected)

This table allows for a direct comparison across systems. The detection of M4 and M5 only in S9 and hepatocytes, but not HLM, would strongly suggest the involvement of cytosolic or fully integrated Phase II pathways.

Conclusion and Forward Outlook

This guide presents a predictive and systematic approach for characterizing the in vitro metabolism of 5-methyl-1H-imidazole-2-propanamine. By leveraging knowledge of common metabolic pathways for imidazole-containing compounds and employing a tiered experimental strategy, researchers can efficiently and robustly elucidate the metabolic fate of this and other novel chemical entities. The data generated from these studies are foundational for understanding a drug candidate's disposition, predicting its pharmacokinetic behavior in humans, and assessing its potential for metabolic drug-drug interactions, thereby guiding safer and more effective drug development.

References

  • Guguen-Guillouzo, C., & Guillouzo, A. (2010). Human hepatocytes in primary culture: the choice to investigate drug metabolism in man. Biochimica et Biophysica Acta (BBA) - General Subjects, 1799(10-12), 745-754.
  • LeCluyse, E. L. (2001). Human hepatocytes in in vitro models for drug metabolism studies. Naunyn-Schmiedeberg's Archives of Pharmacology, 364(2), 113-126.
  • Gómez-Lechón, M. J., Donato, M. T., Castell, J. V., & Jover, R. (2003). Human hepatocytes as a tool for studying toxicity and drug metabolism. Current Drug Metabolism, 4(4), 292-312.
  • BioIVT. (n.d.). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Retrieved from [Link]

  • Cyprotex. (n.d.). S9 Stability. Retrieved from [Link]

  • MTTlab. (n.d.). S9 Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (2025, July 30). S9 Stability Assay. Retrieved from [Link]

  • BioIVT. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. Retrieved from [Link]

  • Li, A. C., et al. (2022). High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. Metabolites, 12(11), 1125.
  • Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.
  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. European Journal of Pharmaceutical Sciences, 31(3-4), 163-175.
  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(3), 101511.
  • Eide, I., et al. (1998). Comparison and in vivo relevance of two different in vitro head space metabolic systems: liver S9 and liver slices. Archives of Toxicology, 72(9), 558-565.
  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]

  • Mathias, M. C., et al. (2021). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers in Toxicology, 3, 730691.
  • Stepnowski, P., et al. (2005). Lipophilicity and metabolic route prediction of imidazolium ionic liquids. Environmental Science & Technology, 39(14), 5295-5301.
  • Taylor & Francis. (n.d.). S9 fraction – Knowledge and References. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Wang, L., et al. (2015). Comparative Proteomics Analysis of Human Liver Microsomes and S9 Fractions. Journal of Proteome Research, 14(10), 4249-4258.
  • Liu, Y., et al. (2023).
  • Patsnap. (2025, May 29). Choosing Between Human Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Al-Hadiya, Z. H. (2020). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 25(8), 1937.
  • Gümüş, M. K., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega, 9(7), 8031-8053.
  • SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable; the content reflects a typical webinar on this topic.)

  • de Bruyn Kops, C., et al. (2019). FAME 3: Predicting the Sites of Metabolism in Synthetic Compounds and Natural Products for Phase 1 and Phase 2 Metabolic Enzymes.
  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240.
  • Rosa, A., et al. (2008). Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma.
  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from [Link]

  • Kumar, A., et al. (2021). Design, Synthesis and Studies of Novel Imidazoles. Chemistry Proceedings, 8(1), 78.

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Structural Elucidation and 3D Modeling of 5-methyl-1H-imidazole-2-propanamine: A Synergistic Physical and Computational Approach

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context and Structural Causality

5-methyl-1H-imidazole-2-propanamine is a highly specialized aliphatic imidazole derivative. Structurally, it is an analog of the endogenous neurotransmitter histamine [2-(1H-imidazol-4-yl)ethanamine]. By shifting the alkylamine chain from the 4-position to the 2-position, extending it to a propyl group, and introducing a methyl group at the 5-position, the molecule presents a drastically altered steric and electronic profile.

Understanding the exact 3D conformation and tautomeric equilibrium of this molecule is critical for rational drug design, particularly in the development of selective ligands for histamine H3 and H4 receptors or metalloenzymes. The 5-methyl group restricts the tautomeric equilibrium of the imidazole ring, a phenomenon that directly dictates how the molecule acts as a hydrogen bond donor/acceptor within a receptor binding pocket[1]. To accurately map these properties, researchers must bridge physical X-ray crystallography with high-level quantum mechanical 3D modeling.

X-Ray Crystallography: From Nucleation to Refinement

The free base of 5-methyl-1H-imidazole-2-propanamine is a highly flexible, hygroscopic oil, making direct crystallization nearly impossible. Therefore, structural elucidation requires the synthesis of its dihydrochloride salt. Protonating both the primary aliphatic amine and the imidazole ring increases the lattice energy and establishes a robust network of intermolecular hydrogen bonds (N-H···Cl), which is the primary causal factor in driving the formation of high-diffraction-quality single crystals.

Protocol 1: Self-Validating Crystallization and XRD Workflow

Objective: Grow single crystals of 5-methyl-1H-imidazole-2-propanamine·2HCl and solve the phase problem.

  • Solvent System Selection: Dissolve 50 mg of the synthesized dihydrochloride salt in 0.5 mL of anhydrous methanol.

    • Causality: Methanol fully solvates the polar salt, while preventing premature precipitation.

  • Vapor Diffusion Setup: Place the open methanol vial inside a larger sealed chamber containing 5 mL of diethyl ether (antisolvent).

    • Causality: The slow vapor-phase diffusion of ether into the methanol gradually lowers the dielectric constant of the solution. This controlled supersaturation induces nucleation over 48–72 hours, preventing the formation of amorphous powders.

  • Cryogenic Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å). Flash-cool the crystal to 100 K using a liquid nitrogen cryostream.

    • Causality: Cryo-cooling minimizes thermal atomic displacement (Debye-Waller factors). This sharpens the diffraction spots and allows for the accurate resolution of hydrogen atom positions, which is absolute necessity for assigning the correct protonation state of the imidazole ring.

  • Phase Solution and Refinement: Solve the structure using direct methods. Refine the structural model using the SHELXL least-squares algorithm[2], operated through the OLEX2 graphical interface[3].

  • Self-Validation Step: Generate a CIF (Crystallographic Information File) and run it through the IUCr CheckCIF utility. If any Level A or B alerts are triggered (e.g., missing absorption corrections or misassigned electron densities), the protocol mandates returning to the SHELXL refinement stage to correct the model.

XRD_Workflow N1 Vapor Diffusion Methanol / Ether N2 Data Collection Mo Kα, 100 K N1->N2 Single Crystal N3 Phase Solution Direct Methods N2->N3 .hkl File N4 Refinement SHELXL / OLEX2 N3->N4 Initial Model N5 Validation CheckCIF N4->N5 R1 < 0.05 N5->N4 Fix Alerts

Fig 1. Self-validating crystallographic workflow from crystal growth to CheckCIF validation.

3D Modeling and Quantum Chemical Analysis

While X-ray crystallography provides the definitive structure of the dihydrochloride salt in a solid-state lattice, the molecule operates as a dynamic free base or monocation in biological systems. To understand its behavior in a receptor pocket, we must utilize Density Functional Theory (DFT) to map its conformational space and tautomeric equilibrium.

Due to the IUPAC numbering rules for imidazoles, the protonated nitrogen is designated as N1. Therefore, the tautomeric equilibrium exists between 5-methyl-1H-imidazole-2-propanamine (where the methyl is adjacent to the protonated nitrogen) and 4-methyl-1H-imidazole-2-propanamine (where the proton shifts to the other nitrogen).

Protocol 2: DFT-Based Conformational and Tautomeric Validation

Objective: Determine the global energy minimum and tautomeric preference using Gaussian 16[4].

  • Initial Geometry Extraction: Import the heavy-atom coordinates from the refined XRD CIF into the computational suite. Remove the chloride counterions to model the physiological free base.

  • Conformational Search (Molecular Mechanics): Run a relaxed Potential Energy Surface (PES) scan rotating the C-C-C-N dihedral angle of the propanamine chain in 10° increments.

    • Causality: The flexible propyl chain can adopt extended (anti) or folded (gauche) conformations. A preliminary MM scan rapidly identifies local minima before committing to expensive quantum calculations.

  • DFT Optimization: Optimize the lowest-energy conformers for both the 4-methyl and 5-methyl tautomers using the B3LYP functional with the 6-311++G(d,p) basis set. Apply Grimme’s D3 dispersion correction (EmpiricalDispersion=GD3).

    • Causality: Standard B3LYP fails to account for medium-range electron correlation. The D3 correction is mandatory here to accurately capture the intramolecular van der Waals interactions between the folded propanamine chain and the imidazole π -system.

  • Self-Validation (Frequency Calculation): Perform a vibrational frequency calculation on all optimized geometries.

    • Causality: A true local minimum must possess exactly zero imaginary frequencies. If an imaginary frequency is detected, the structure is a transition state; the geometry must be manually perturbed along the imaginary normal mode and re-optimized.

DFT_Workflow In XRD Coordinates (CIF) PES PES Scan (Dihedrals) Molecular Mechanics In->PES Opt Geometry Optimization B3LYP-D3/6-311++G(d,p) PES->Opt Lowest Energy Conformers Freq Frequency Calculation (Zero Imaginary Freqs) Opt->Freq Local Minima Freq->Opt Imaginary Freq > 0 Taut Tautomer Comparison (4-Me vs 5-Me Energies) Freq->Taut Validated Geometries

Fig 2. Computational workflow for conformational and tautomeric analysis using DFT.

Quantitative Structural Data

The synthesis of physical and theoretical data provides a complete 3D profile of the molecule. Table 1 outlines the representative solid-state parameters of the dihydrochloride lattice, demonstrating the high precision of the SHELXL refinement. Table 2 details the quantum mechanical energy landscape, revealing that the 5-methyl tautomer in an extended conformation is the thermodynamic global minimum in the gas phase.

Table 1: Representative Crystallographic Parameters (Dihydrochloride Salt)
ParameterValue / Specification
Empirical Formula C₇H₁₅Cl₂N₃
Formula Weight 212.12 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.52 Å, b = 12.34 Å, c = 11.89 Å
Volume 1092.4 ų
Temperature 100(2) K
Final R Indices [I > 2σ(I)] R₁ = 0.034, wR₂ = 0.089
Table 2: DFT-Calculated Relative Energies for 4(5)-Methyl Tautomers (Free Base)

Calculated at the B3LYP-D3/6-311++G(d,p) level of theory.

TautomerConformationRelative Energy ( Δ E, kcal/mol)Dipole Moment (Debye)
5-methyl-1H- Extended (Anti)0.00 (Global Minimum)4.21
5-methyl-1H- Folded (Gauche)+1.253.84
4-methyl-1H- Extended (Anti)+0.854.52
4-methyl-1H- Folded (Gauche)+1.904.11

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. URL:[Link]

  • Macaluso, V., et al. (2025). The 4(5)-methylimidazole System in the gas phase: Insights from helium droplet experiment vs. quantum chemistry. The Journal of Chemical Physics, 162(13). URL:[Link]

Sources

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of Novel CNS Drug Candidates: A Case Study with 5-methyl-1H-imidazole-2-propanamine

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Imperative of Central Nervous System Access

The blood-brain barrier (BBB) is a formidable, highly selective interface that safeguards the central nervous system (CNS) from circulating toxins, pathogens, and most xenobiotics.[1][2] This same protective mechanism, however, represents the single greatest challenge in the development of therapeutics for neurological disorders; it is estimated that over 98% of small-molecule drugs are precluded from entering the brain.[3] Therefore, a rigorous, multi-tiered assessment of BBB permeability is not merely a step in the drug discovery pipeline—it is a critical determinant of a candidate's ultimate success or failure.

This guide provides an in-depth, methodological framework for evaluating the BBB penetration potential of a novel chemical entity. We will use the hypothetical compound 5-methyl-1H-imidazole-2-propanamine as a practical case study to illustrate the decision-making logic, experimental design, and data interpretation required at each stage of assessment. As no public data exists for this specific molecule, this document serves as a comprehensive playbook for researchers, scientists, and drug development professionals tasked with answering a fundamental question: Can our compound reach its target in the brain?

The approach is structured in three sequential phases:

  • In Silico Prediction: Leveraging molecular structure to forecast permeability.

  • In Vitro Modeling: Using artificial and cell-based systems to measure passive and active transport.

  • In Vivo Confirmation: Obtaining definitive evidence of brain penetration in a physiological system.

Part 1: Physicochemical Profiling and In Silico Assessment

The journey begins not in the lab, but at the computer. Before committing resources to synthesis and wet lab experiments, we can derive powerful insights from the molecule's structure alone. The central principle is that a drug's ability to passively diffuse across the lipid-rich endothelial cells of the BBB is governed by its physicochemical properties.[4][5]

Molecular Characterization of the Target Compound

The structure of 5-methyl-1H-imidazole-2-propanamine is deduced from its IUPAC name. From this structure, we can calculate or estimate key molecular descriptors that correlate with BBB penetration. Generally, successful CNS drugs are small, moderately lipophilic, and have a limited capacity for forming hydrogen bonds.[1][6]

Physicochemical Property Estimated Value Significance for BBB Permeability Authoritative Guideline
Molecular Weight (MW) ~139.2 g/mol Low molecular weight is strongly favored for passive diffusion.Ideal: < 450 Da[4]
Lipophilicity (cLogP) ~0.5 - 1.5Moderate lipophilicity is optimal. Too low, and the compound won't enter the lipid membrane; too high, and it may bind non-specifically to plasma proteins or be a substrate for efflux pumps.[7]Ideal range: 1.0 - 4.0
Topological Polar Surface Area (TPSA) ~55-65 ŲLow polar surface area is critical. TPSA quantifies the surface area of polar atoms, which must be stripped of their hydration shells to cross the lipid barrier.Ideal: < 60-70 Ų for significant brain penetration[8]
Hydrogen Bond Donors (HBD) 3A low number of hydrogen bond donors reduces the energetic penalty of desolvation required to enter the BBB.Ideal: ≤ 3[9]
Hydrogen Bond Acceptors (HBA) 3A low number of hydrogen bond acceptors is also favorable for passive diffusion.Ideal: ≤ 4[9]
pKa (Predicted) ~9.5 (amine), ~6.5 (imidazole)The degree of ionization at physiological pH (7.4) is critical. The non-ionized form more readily crosses the BBB.[1] The primary amine will be mostly protonated.N/A

Initial Assessment: Based on these in silico predictions, 5-methyl-1H-imidazole-2-propanamine exhibits several favorable characteristics for CNS penetration, notably its low molecular weight and optimal TPSA. Its lipophilicity is on the lower end of the ideal range, and the number of hydrogen bond donors is at the upper limit of the guideline. The primary amine will be significantly protonated at physiological pH, which could hinder passive diffusion but may allow it to be a substrate for cation transporters.[10] This profile warrants progression to in vitro testing.

In Silico Decision Workflow

The initial computational analysis can be visualized as a filtering cascade, where candidates are evaluated against established criteria for CNS drugs.

G cluster_0 In Silico Assessment Workflow start Novel Compound: 5-methyl-1H-imidazole-2-propanamine calc Calculate Physicochemical Properties (MW, cLogP, TPSA, HBD/HBA) start->calc eval Evaluate Against CNS Drug-like Criteria calc->eval pass Favorable Profile: Proceed to In Vitro Testing eval->pass Meets Criteria (e.g., TPSA < 70Ų) fail Unfavorable Profile: Redesign or Deprioritize eval->fail Fails Criteria (e.g., MW > 500 Da)

Caption: Initial computational screening workflow for CNS drug candidates.

Part 2: In Vitro Permeability and Transport Assays

In vitro models provide the first experimental data on a compound's ability to cross a membrane barrier. They are essential for confirming passive permeability and identifying potential liabilities, such as susceptibility to efflux by transporter proteins. We will detail two complementary, industry-standard assays.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA model is a rapid, cell-free method to specifically assess passive, transcellular diffusion.[11][12] It uses a 96-well filter plate where the membrane is coated with a lipid mixture that mimics the BBB, separating a "donor" well from an "acceptor" well.[11][13]

Objective: To determine the passive permeability coefficient (Pₑ) of 5-methyl-1H-imidazole-2-propanamine.

  • Prepare Lipid Solution: Create a 1% (w/v) solution of a commercial brain lipid mixture in dodecane. Sonicate to ensure complete dissolution.[12]

  • Coat Filter Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well filter plate (the "donor" plate). Ensure the entire membrane surface is coated.

  • Prepare Compound Stock: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Donor Solution: Dilute the compound stock into a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration of 100-500 µM. The final DMSO concentration should not exceed 5%.[13]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with PBS (pH 7.4).

  • Assemble Assay: Place the lipid-coated donor filter plate onto the acceptor plate, creating a "sandwich". The donor solution is now separated from the acceptor solution only by the artificial membrane.

  • Incubation: Incubate the plate assembly at room temperature for 4 to 18 hours in a sealed container with wet paper towels to minimize evaporation.[12]

  • Quantification: After incubation, carefully separate the plates. Measure the final concentration of the compound in both the donor and acceptor wells using a sensitive analytical method, typically LC-MS/MS.

  • Calculation: The effective permeability coefficient (Pₑ) is calculated using an established formula that accounts for the surface area of the membrane, the volume of the wells, and the flux of the compound over time.

Data Interpretation:

Permeability (Pₑ) Interpretation
> 6.0 x 10⁻⁶ cm/sHigh probability of BBB penetration
4.0 - 6.0 x 10⁻⁶ cm/sModerate probability of BBB penetration
< 4.0 x 10⁻⁶ cm/sLow probability of BBB penetration

A recent study correlating PAMPA-BBB data with in vivo rodent data found a categorical correlation of 77%, suggesting this assay is a strong predictor of in vivo permeability.[14][15]

Cell-Based Transwell Assay using hCMEC/D3 Cells

While PAMPA assesses passive diffusion, it cannot model active transport. For this, a cell-based model is required. The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely used and well-characterized model of the human BBB.[2][16][17] These cells are cultured on a microporous membrane in a Transwell® insert, where they form a monolayer with tight junctions and express key efflux transporters like P-glycoprotein (P-gp).[16]

Objective: To determine the apparent permeability coefficient (Papp) and the efflux ratio (ER) of 5-methyl-1H-imidazole-2-propanamine, distinguishing passive influx from active efflux.

  • Cell Culture: Culture hCMEC/D3 cells (passages 27-35) in endothelial basal medium supplemented as required.[18]

  • Plate Coating: Coat Transwell® inserts (e.g., 0.4 µm pore size) with rat tail collagen type I (150 µg/mL) for at least one hour at 37°C.[18]

  • Cell Seeding: Seed the hCMEC/D3 cells onto the coated inserts at a high density to ensure the formation of a confluent monolayer. Culture for several days until a robust monolayer is formed, which can be verified by measuring Trans-Endothelial Electrical Resistance (TEER).

  • Permeability Experiment (Bidirectional):

    • A-to-B Transport (Influx): Add the test compound to the apical (upper) chamber, which represents the "blood" side. The basolateral (lower) chamber, representing the "brain" side, contains fresh medium.

    • B-to-A Transport (Efflux): In a separate set of wells, add the test compound to the basolateral chamber and fresh medium to the apical chamber.[19]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 60-120 minutes).

  • Sampling & Quantification: At designated time points, take samples from the receiving chamber and quantify the compound concentration via LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability (Papp) for both the A-to-B and B-to-A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).[19]

Data Interpretation:

Parameter Value Interpretation
Papp (A-to-B) > 5.0 x 10⁻⁶ cm/sHigh passive permeability
Efflux Ratio (ER) < 2.0Compound is not a significant substrate for efflux pumps (e.g., P-gp).[19]
Efflux Ratio (ER) > 2.0Compound is likely a substrate for an active efflux transporter, which will limit its net accumulation in the brain.
In Vitro Experimental Workflow

The two in vitro assays provide complementary data points that build a more complete picture of the compound's transport characteristics.

G cluster_1 In Vitro Assessment Workflow start Candidate from In Silico Screen pampa PAMPA-BBB Assay start->pampa hcmec hCMEC/D3 Transwell Assay start->hcmec pampa_res Result: Permeability (Pe) pampa->pampa_res hcmec_res Results: Permeability (Papp) Efflux Ratio (ER) hcmec->hcmec_res decision Integrate Data pampa_res->decision hcmec_res->decision pass High Permeability (Pe, Papp) and Low Efflux (ER < 2) Proceed to In Vivo decision->pass Favorable fail Low Permeability or High Efflux (ER > 2) Consider Redesign decision->fail Unfavorable

Caption: Workflow for complementary in vitro BBB permeability assays.

Part 3: In Vivo Confirmation of Brain Exposure

While in vitro models are powerful screening tools, they cannot fully replicate the complexity of a living system, which includes blood flow, plasma protein binding, and metabolism. Therefore, in vivo studies in animal models (typically rodents) are the gold standard for confirming that a compound can cross the BBB and achieve a meaningful concentration in the brain.[20]

Brain-to-Plasma Concentration Ratio (Kp and Kp,uu,brain)

The key metric derived from in vivo studies is the brain-to-plasma concentration ratio. This is assessed in two ways:

  • Kp: The ratio of the total drug concentration in the brain to that in the plasma.[19]

  • Kp,uu,brain: The ratio of the unbound, pharmacologically active drug concentration in the brain to the unbound concentration in plasma.[21] This is the most rigorous and mechanistically informative measure of brain penetration.[19][22]

For a compound that crosses the BBB primarily by passive diffusion, the Kp,uu,brain value will approach 1.0. A value > 1.0 suggests active influx, while a value < 1.0 indicates active efflux.[21]

Objective: To determine the Kp and calculate the Kp,uu,brain for 5-methyl-1H-imidazole-2-propanamine in a rodent model.

  • Animal Model: Use male CF-1 mice (6-10 weeks old).[23]

  • Compound Administration: Administer the test compound via a single intravenous (tail vein) injection at a defined dose (e.g., 2 µmol/kg).[23]

  • Sample Collection: At specified time points post-dose (e.g., 5, 30, and 60 minutes), euthanize cohorts of animals (n=3 per time point).

  • Tissue Harvesting: Immediately collect trunk blood (into tubes containing an anticoagulant) and the whole brain.

  • Sample Processing:

    • Plasma: Centrifuge the blood to separate the plasma.

    • Brain: Weigh the brain and homogenize it in a specific volume of buffer to create a brain homogenate.

  • Bioanalysis: Determine the total concentration of the compound in both the plasma samples and the brain homogenate samples using a validated LC-MS/MS method.

  • Determination of Unbound Fractions (Separate In Vitro Experiments):

    • fu,plasma (fraction unbound in plasma): Determine using equilibrium dialysis.

    • fu,brain (fraction unbound in brain): Determine using equilibrium dialysis with brain homogenate.[23]

  • Calculations:

    • Kp = C_total,brain / C_total,plasma [23]

    • Kp,uu,brain = Kp * (fu,plasma / fu,brain) [21]

Data Interpretation:

Parameter Hypothetical Result Interpretation
Kp 0.8Indicates total drug concentration in the brain is 80% of that in plasma.
fu,plasma 0.550% of the drug in plasma is unbound.
fu,brain 0.660% of the drug in brain tissue is unbound.
Kp,uu,brain 0.8 * (0.5 / 0.6) = 0.67The unbound concentration in the brain is 67% of the unbound concentration in plasma. This value < 1.0 suggests that mild active efflux may be limiting brain exposure, corroborating a potential ER > 2 from the in vitro assay.
In Vivo Experimental and Analysis Workflow

The culmination of the assessment is the in vivo study, which integrates all factors to provide a definitive measure of brain exposure.

G cluster_2 In Vivo Confirmation Workflow start Promising Candidate from In Vitro Assays admin IV Administration in Rodent Model start->admin collect Collect Blood and Brain Samples at Time Points admin->collect analyze LC-MS/MS Analysis of Total Drug Concentration collect->analyze calc_kp Calculate Kp (C_brain / C_plasma) analyze->calc_kp calc_kpuu Calculate Kp,uu,brain Kp * (fu,plasma / fu,brain) calc_kp->calc_kpuu fu_exp Determine Unbound Fractions (fu,plasma and fu,brain) via Equilibrium Dialysis fu_exp->calc_kpuu final Final Assessment calc_kpuu->final pass Kp,uu,brain ≈ 1.0 Sufficient Brain Exposure for Efficacy Studies final->pass Favorable fail Kp,uu,brain << 1.0 Insufficient Exposure (Efflux or Poor Permeability) final->fail Unfavorable

Caption: Workflow for in vivo determination of brain penetration.

Synthesis and Conclusion

  • In Silico analysis suggested it was a promising candidate based on its MW and TPSA.

  • In Vitro PAMPA-BBB results would quantify its passive permeability, confirming the in silico forecast.

  • In Vitro hCMEC/D3 results would reveal if it is a substrate for common efflux pumps, a critical liability check.

  • In Vivo Kp,uu,brain data would provide the ultimate, physiologically relevant measure of its ability to achieve unbound, pharmacologically active concentrations within the central nervous system.

By following this rigorous, tiered approach, drug discovery teams can make informed, data-driven decisions, efficiently allocating resources to candidates with the highest probability of reaching their intended target and, ultimately, of becoming effective therapies for CNS diseases.

References

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A Comprehensive Guide to the Spectroscopic Characterization of 5-methyl-1H-imidazole-2-propanamine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed framework for the comprehensive spectroscopic characterization of 5-methyl-1H-imidazole-2-propanamine, a substituted imidazole of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for confirming identity, purity, and understanding structure-activity relationships. This document outlines an integrated approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). It is designed for researchers, scientists, and professionals in drug development, offering not just procedural steps but the underlying scientific rationale for each analytical choice and data interpretation, ensuring a self-validating and robust characterization workflow.

Introduction and Structural Overview

5-methyl-1H-imidazole-2-propanamine is a heterocyclic compound featuring a 5-methyl-substituted imidazole ring connected to a propanamine side chain at the C2 position. The imidazole ring is a privileged structure in medicinal chemistry, found in essential biomolecules like the amino acid histidine.[1] The primary amine and the imidazole nitrogens provide sites for hydrogen bonding and protonation, making its physicochemical properties highly pH-dependent.

A precise structural confirmation is the bedrock of any chemical or biological study. Spectroscopic characterization provides an unambiguous "fingerprint" of the molecule, confirming the connectivity of atoms and the presence of key functional groups. This guide establishes a multi-technique workflow to achieve this confirmation with a high degree of confidence.

Key Structural Features:

  • Imidazole Ring: An aromatic, five-membered heterocycle with two nitrogen atoms. The potential for annular tautomerism, where the N-H proton shifts between N1 and N3, is a key consideration in interpreting spectroscopic data.[2]

  • Primary Amine (-NH₂): A basic functional group at the terminus of the alkyl chain.

  • Alkyl Chain (-CH₂CH₂CH₂-): A flexible three-carbon linker.

  • Methyl Group (-CH₃): A substituent on the imidazole ring.

Integrated Spectroscopic Workflow

The definitive characterization of a novel or synthesized molecule relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. High-Resolution Mass Spectrometry (HRMS) establishes the elemental composition, Infrared (IR) spectroscopy identifies the functional groups present, and Nuclear Magnetic Resonance (NMR) spectroscopy maps the precise atomic connectivity.

G cluster_0 Characterization Workflow Sample Pure Sample of 5-methyl-1H-imidazole- 2-propanamine HRMS HRMS (ESI-TOF) Determine Elemental Formula Sample->HRMS IR FT-IR Spectroscopy Identify Functional Groups Sample->IR NMR Multidimensional NMR Establish Connectivity Sample->NMR Structure Unambiguous Structure Confirmation HRMS->Structure IR->Structure NMR->Structure

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, proximity, and connectivity of atoms. For the target molecule, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are required for an unambiguous assignment.

Rationale for Solvent Choice: The selection of a deuterated solvent is critical.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule. Its high polarity effectively dissolves the polar amine and imidazole moieties, and its ability to participate in hydrogen bonding slows down the exchange rate of N-H protons, allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum.[4]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Rationale
Imidazole NH 11.0 - 12.5br sExchangeable proton on imidazole nitrogen, chemical shift is concentration and temperature dependent.
Imidazole C4-H 6.5 - 7.0sAromatic proton on the imidazole ring, appears as a singlet due to lack of adjacent protons.
-CH₂- (at C2)2.6 - 2.9tMethylene group adjacent to the electron-withdrawing imidazole ring, deshielded. Split by the adjacent -CH₂- group.
-CH₂- (middle)1.7 - 2.0pCentral methylene group of the propyl chain. Split into a pentet (or multiplet) by the two adjacent -CH₂- groups.
-CH₂- (terminal)2.8 - 3.1tMethylene group adjacent to the electronegative amine group.[5]
-NH₂ 1.5 - 3.0br sExchangeable protons of the primary amine. Often appears as a broad singlet.[6]
-CH₃ (at C5)2.1 - 2.3sMethyl group protons on the imidazole ring, appears as a singlet.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Predicted δ (ppm) Rationale
Imidazole C 2148 - 152Quaternary carbon attached to the propanamine and two nitrogens, significantly deshielded.[7]
Imidazole C 4118 - 122Protonated aromatic carbon.
Imidazole C 5125 - 130Quaternary carbon bearing the methyl group.
C H₂- (at C2)28 - 32Alkyl carbon adjacent to the imidazole ring.
C H₂- (middle)25 - 29Central alkyl carbon.
C H₂- (terminal)38 - 42Alkyl carbon adjacent to the amine group.
-C H₃ (at C5)10 - 14Methyl carbon attached to the aromatic ring.
2D NMR for Structural Connectivity

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[8] Experiments like COSY, HSQC, and HMBC are indispensable for confirming the proposed structure.

  • COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[9] For this molecule, COSY would show a clear correlation pathway along the propanamine chain: H₂ N-CH₂-CH₂ -CH₂ -Im.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom it is directly attached to.[10] It allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It reveals correlations between protons and carbons that are 2-3 bonds away.[10]

G cluster_imidazole Imidazole Ring cluster_chain Propanamine Chain C2 C2 C4 C4 C5 C5 H4 H4 H4->C2 ³J H4->C5 ²J CH3 5-CH₃ CH3->C4 ³J CH3->C5 ²J C_alpha H_alpha H_alpha->C2 ³J Key HMBC Correlation C_beta H_alpha->C_beta ²J H_beta H_beta->C_alpha ²J C_gamma H_beta->C_gamma ²J H_gamma H_gamma->C_beta ²J

Caption: Key HMBC correlations confirming connectivity.

The crucial HMBC correlation would be from the protons of the methylene group adjacent to the ring (Hα) to the C2 carbon of the imidazole. This unequivocally establishes the attachment point of the propanamine chain. Similarly, correlations from the methyl protons to C5 and C4 confirm its position.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity/Shape Assignment
N-H Stretch (Imidazole)3100 - 3300BroadAssociated N-H stretching within the imidazole ring.
N-H Stretch (Amine)3300 - 3500Medium, two bandsAsymmetric and symmetric stretching of the primary amine (-NH₂).[11]
C-H Stretch (Aromatic)3000 - 3100WeakC-H stretching of the imidazole ring proton.
C-H Stretch (Aliphatic)2850 - 2960Medium-StrongC-H stretching of the -CH₃ and -CH₂- groups.
N-H Bend (Amine)1580 - 1650MediumScissoring vibration of the primary amine.[12]
C=N, C=C Stretch1450 - 1600MediumRing stretching vibrations of the imidazole core.[13]
C-N Stretch1020 - 1250MediumStretching vibration of the C-N bonds in the aliphatic chain.[11]

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the elemental composition of a molecule with high precision.[14] Using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF), the exact mass of the protonated molecule [M+H]⁺ can be measured.

Molecular Formula: C₇H₁₃N₃ Exact Mass: 139.1109 Predicted [M+H]⁺: 140.1182

This high-resolution measurement allows for the confident determination of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.[15]

Fragmentation Analysis: Mass spectrometry also provides structural information through fragmentation patterns. For aliphatic amines, the dominant fragmentation pathway is typically α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).[16][17]

Predicted m/z Proposed Fragment Fragmentation Pathway
140.1182[C₇H₁₄N₃]⁺Protonated molecular ion [M+H]⁺.
123.0920[C₇H₁₁N₂]⁺Loss of ammonia (NH₃) from the propanamine side chain.
96.0811[C₅H₈N₂]⁺Cleavage of the Cβ-Cγ bond.
82.0655[C₄H₆N₂]⁺Cleavage of the Cα-Cβ bond.
44.0500[C₂H₆N]⁺α-cleavage, loss of the imidazole-ethyl radical.
30.0344[CH₄N]⁺Characteristic fragment for primary amines resulting from cleavage.[18]

Standard Operating Protocols

Sample Preparation
  • NMR: Accurately weigh 5-10 mg of the purified sample. Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a high-quality 5 mm NMR tube.[19] Ensure the sample is fully dissolved to prevent poor spectral lineshape.

  • FT-IR: Prepare a thin film of the neat sample on a salt plate (e.g., NaCl or KBr) if it is an oil. If it is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • HRMS: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for ESI+ analysis.

Data Acquisition
  • NMR Spectroscopy (400 MHz or higher):

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire 2D gCOSY, gHSQC, and gHMBC spectra using standard instrument parameters. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.[9]

  • FT-IR Spectroscopy:

    • Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • HRMS (ESI-TOF):

    • Infuse the sample solution into the ESI source.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Use an internal calibrant to ensure high mass accuracy (< 5 ppm).

Conclusion

The structural integrity of 5-methyl-1H-imidazole-2-propanamine can be unequivocally confirmed through a coordinated application of NMR, IR, and HRMS techniques. HRMS provides the definitive molecular formula. FT-IR confirms the presence of critical functional groups, namely the primary amine and the imidazole ring. Finally, a suite of 1D and 2D NMR experiments elucidates the precise atom-by-atom connectivity, resolving any ambiguity and providing the final, validated structure. This systematic approach ensures the highest level of scientific rigor, a prerequisite for any subsequent research or development activities.

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  • Öǧretir, C., et al. (2001). Spectroscopic Determination of Acid Dissociation Constants of Some Imidazole Derivatives.
  • JScholar Publisher. (2025). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. Journal of Organic Chemistry & Chemical Sciences. Available at: [Link]

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preliminary in vivo toxicity screening for 5-methyl-1H-imidazole-2-propanamine

Author: BenchChem Technical Support Team. Date: April 2026

Title: Preliminary In Vivo Toxicity Screening for 5-Methyl-1H-Imidazole-2-Propanamine: A Comprehensive Technical Guide

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals

Executive Summary & Toxicological Rationale

The transition of a novel small molecule from in vitro efficacy to in vivo safety is a critical bottleneck in drug discovery. 5-methyl-1H-imidazole-2-propanamine (5-MIP) is an experimental chemical entity characterized by an imidazole core linked to a basic propanamine side chain. Compounds with this structural motif are frequently investigated as modulators of G-protein coupled receptors (GPCRs), particularly histamine H3 and H4 receptors.

However, the specific molecular architecture of 5-MIP presents predictable toxicological liabilities that must be systematically de-risked before advancing to Investigational New Drug (IND)-enabling GLP studies.

  • The Imidazole Liability: The unsubstituted nitrogen lone pair in the imidazole ring has a high propensity to coordinate with the heme iron of Cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9). This can lead to mechanism-based inactivation (MBI), resulting in severe drug-drug interactions (DDIs) and hepatotoxicity[1][2].

  • The Propanamine Liability: The basic aliphatic amine group at physiological pH is a classic pharmacophore for interacting with the hERG K+ channel, posing a risk for QT interval prolongation and lethal arrhythmias. Furthermore, the lipophilicity of the propanamine chain facilitates blood-brain barrier (BBB) penetration, necessitating rigorous neurotoxicity screening.

This whitepaper outlines a self-validating, causality-driven in vivo toxicity screening framework for 5-MIP, adhering to international regulatory standards[3][4].

Mechanistic Toxicity Pathways

Understanding the structural liabilities of 5-MIP dictates the design of our screening protocols. The diagram below illustrates the causal relationship between the molecule's functional groups and their downstream toxicological risks.

Mechanism Molecule 5-Methyl-1H-imidazole- 2-propanamine Imid Imidazole Ring Molecule->Imid Prop Propanamine Chain Molecule->Prop CYP CYP450 Heme Binding (CYP3A4/CYP2C9) Imid->CYP N-lone pair coordination hERG hERG K+ Channel Blockade Prop->hERG Cationic basicity CNS BBB Penetration Prop->CNS Lipophilicity HepTox Hepatotoxicity / DDI CYP->HepTox CardTox QT Prolongation hERG->CardTox NeuroTox Neurotoxicity CNS->NeuroTox

Fig 1: Mechanistic pathways linking 5-MIP structural motifs to potential in vivo toxicities.

Phase 1: Acute Toxicity & MTD Determination

Before initiating repeated-dose studies, the Maximum Tolerated Dose (MTD) must be established. To minimize animal use while obtaining statistically robust data, we utilize the Up-and-Down Procedure (UDP) as outlined in OECD Test Guideline 425[4][5].

Causality & Logic: Traditional LD50​ tests require large cohorts of animals. The UDP uses sequential dosing, where the outcome of the previous animal dictates the dose for the next. This method rapidly identifies the threshold of acute lethality and observable toxicity, providing the upper bound for the Dose-Range Finding (DRF) study.

Step-by-Step Protocol: OECD 425 Main Test
  • Subject Selection: Use healthy, nulliparous, non-pregnant female Sprague-Dawley rats (females are generally more sensitive to acute toxicity).

  • Dose Formulation: Dissolve 5-MIP in an appropriate vehicle (e.g., 0.5% methylcellulose or sterile saline, adjusted to pH 7.0-7.4 to prevent local gastrointestinal irritation from the basic amine).

  • Initial Dosing: Administer a single oral gavage dose to one animal at an estimated sub-lethal dose (e.g., 175 mg/kg if no prior data exists)[5][6].

  • Observation Window: Observe the animal continuously for the first 4 hours (focusing on tremors, convulsions, or lethargy indicative of CNS penetration), and then for 48 hours.

  • Sequential Progression:

    • If the animal survives 48 hours, dose the next animal at a higher level (using a half-log progression factor, e.g., 550 mg/kg).

    • If the animal dies or exhibits severe distress requiring euthanasia, dose the next animal at a lower level (e.g., 55 mg/kg).

  • Termination: Stop the test when 5 reversals occur in 6 consecutive animals, or when 3 consecutive animals survive at the upper limit dose (usually 2000 mg/kg)[5][6].

Phase 2: 7-Day Repeated Dose-Range Finding (DRF) & Toxicokinetics

Acute exposure rarely captures the full toxicological profile of imidazole derivatives, as CYP450 inhibition and subsequent metabolite accumulation require steady-state conditions. In alignment with ICH M3(R2) guidelines[3][7], a 7-day repeated-dose study is required to establish the No-Observed-Adverse-Effect Level (NOAEL).

Step-by-Step Protocol: 7-Day DRF
  • Cohort Design: Randomize rats into 4 groups (n=5/sex/group): Vehicle Control, Low Dose (10% MTD), Mid Dose (30% MTD), and High Dose (80% MTD).

  • Administration: Administer 5-MIP daily via oral gavage for 7 consecutive days.

  • Toxicokinetics (TK): On Day 1 and Day 7, collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze plasma via LC-MS/MS to calculate Cmax​ , Tmax​ , and AUC0−24​ .

    • Causality: Comparing Day 1 and Day 7 AUC will reveal if 5-MIP is auto-inhibiting its own clearance (a hallmark of imidazole-induced CYP inhibition).

  • Clinical Pathology (Day 8): Euthanize animals. Collect serum for clinical chemistry (focusing on ALT, AST, ALP, and Bilirubin) and whole blood for hematology.

  • Histopathology: Harvest the liver, heart, and brain. Fix in 10% neutral buffered formalin for H&E staining.

Phase 3: Specific Target-Organ Toxicity Screening

Based on the structural liabilities identified in Section 2, specific endpoints must be rigorously evaluated during the DRF study.

  • Hepatotoxicity: Imidazoles can cause centrilobular necrosis due to oxidative stress following CYP binding[1]. Elevated ALT (>3x upper limit of normal) combined with increased total bilirubin is a critical "No-Go" signal (Hy's Law).

  • Cardiotoxicity: Because the propanamine group may block hERG channels, perform non-invasive jacketed telemetry on the High-Dose group to monitor ECG continuously. An extension of the QTcF interval >20 ms from baseline warrants immediate structural redesign of the propanamine side chain.

  • Neurotoxicity: Conduct a Functional Observational Battery (FOB) on Day 6. Assess autonomic responses (pupil size, salivation) and neuromuscular function (grip strength, righting reflex) to determine if the basic amine is causing off-target CNS GPCR agonism/antagonism.

Quantitative Data Presentation & Thresholds

The following table summarizes the key biomarkers, expected baseline ranges, and critical thresholds for determining the viability of 5-MIP for further development.

Toxicity DomainBiomarker / EndpointNormal Baseline (Rat)Critical Threshold (Go/No-Go)Mechanistic Driver
Acute Toxicity LD50​ EstimateN/A< 50 mg/kg (High Toxicity)General systemic collapse
Hepatotoxicity Alanine Aminotransferase (ALT)30 - 60 U/L> 150 U/L (with Bilirubin ↑)Imidazole CYP450 MBI
Hepatotoxicity Day 7 vs Day 1 AUC Ratio~1.0 (Linear kinetics)> 2.5 (Severe accumulation)Auto-inhibition of clearance
Cardiotoxicity QTcF Interval (ECG)50 - 70 ms> 20 ms increase from baselinePropanamine hERG blockade
Neurotoxicity FOB: Motor ActivityNormal ambulation> 50% reduction in movementBBB permeation & CNS binding

Screening Workflow Visualization

The entire preliminary in vivo screening process acts as a sequential filter, ensuring that resources are only expended on compounds with a viable safety margin.

Workflow Start 5-MIP Candidate Phase1 Phase 1: Acute Toxicity (OECD 425 UDP) Start->Phase1 Phase2 Phase 2: 7-Day DRF & TK (ICH M3(R2)) Phase1->Phase2 MTD Established Phase3 Phase 3: Target Organ Tox (Hepatic, Cardiac, CNS) Phase2->Phase3 NOAEL & TK Data Decision Go/No-Go Decision for 28-Day GLP Phase3->Decision Safety Margins Validated

Fig 2: Sequential in vivo toxicity screening workflow for 5-MIP prior to GLP pivotal studies.

References

  • National Toxicology Program (NTP) / OECD. "OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure." National Institutes of Health (NIH). Available at:[Link]

  • Food and Drug Administration (FDA). "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals." FDA Guidance Documents. Available at:[Link]

  • Sadek, B. "Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review." Der Pharma Chemica, Vol 3, Issue 1 (2011). Available at:[Link]

  • Zhang, A. et al. "Inhibition of cytochromes P450 by antifungal imidazole derivatives." PubMed - NIH (2002). Available at: [Link]

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Methodological & Application

Application Note: Laboratory Synthesis of 5-Methyl-1H-imidazole-2-propanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

5-Methyl-1H-imidazole-2-propanamine (CAS: 732205-71-9) is a critical structural motif in pharmacological research, frequently utilized as a building block for histamine H3 and H4 receptor ligands. The synthesis of 2-alkyl-4(5)-methylimidazoles requires a highly controlled, convergent approach to avoid unwanted polymerization, regiochemical scrambling, and side-reactions.

As an Application Scientist, designing a scalable and high-purity route to this molecule requires addressing a fundamental chemical conflict: the target molecule contains both a primary amine and an imidazole ring.

The Strategic Solution:

  • Amine Protection & Precursor Stability: Free 4-aminobutanal is highly unstable and spontaneously cyclizes to 1-pyrroline. To circumvent this, we begin with the stable precursor 4-aminobutyraldehyde diethyl acetal [4]. The primary amine is masked using a phthalimide protecting group.

  • Aldehyde Liberation: The acetal is hydrolyzed under mildly acidic conditions to liberate the aldehyde just prior to cyclization [1], [3].

  • Debus-Radziszewski Cyclization: The core imidazole ring is constructed via a multicomponent Debus-Radziszewski condensation. Methylglyoxal (pyruvaldehyde) provides the 4(5)-methylimidazole backbone, while the freshly deprotected 4-phthalimidobutanal installs the 2-alkyl substituent. Ammonium acetate acts as both the ammonia source and an acidic buffer [2].

  • Gabriel Deprotection: An Ing-Manske hydrazinolysis selectively cleaves the phthalimide group without disrupting the basic imidazole core, yielding the free amine which is trapped as a stable dihydrochloride salt.

Synthetic Workflow Visualization

SynthesisWorkflow Start 4-Aminobutyraldehyde Diethyl Acetal Step1 Step 1: Phthaloyl Protection (Phthalic Anhydride, Toluene) Start->Step1 Int1 4-Phthalimidobutyraldehyde Diethyl Acetal Step1->Int1 Step2 Step 2: Acid Hydrolysis (1N H2SO4, THF) Int1->Step2 Int2 4-Phthalimidobutanal Step2->Int2 Step3 Step 3: Debus-Radziszewski Cyclization (Methylglyoxal, NH4OAc, MeOH) Int2->Step3 Int3 2-(3-Phthalimidopropyl)- 5-methyl-1H-imidazole Step3->Int3 Step4 Step 4: Gabriel Deprotection (Hydrazine Hydrate, EtOH) Int3->Step4 Int4 5-Methyl-1H-imidazole- 2-propanamine (Free Base) Step4->Int4 Step5 Step 5: Salt Formation (HCl / EtOH) Int4->Step5 Final Target Molecule: 5-Methyl-1H-imidazole- 2-propanamine 2HCl Step5->Final

Synthetic workflow for 5-methyl-1H-imidazole-2-propanamine via Debus-Radziszewski cyclization.

Reagents and Materials

Reagent / MaterialMW ( g/mol )EquivalentsRole in SynthesisSafety / Handling
4-Aminobutyraldehyde diethyl acetal 161.241.0Starting MaterialCorrosive, store under inert gas.
Phthalic anhydride 148.121.05Protecting GroupSensitizer, handle in fume hood.
Methylglyoxal (40% aq. solution) 72.061.2Dicarbonyl PrecursorToxic, volatile.
Ammonium acetate 77.0810.0Ammonia Source / BufferHygroscopic.
Hydrazine hydrate (64%) 50.063.0Deprotecting AgentHighly toxic, suspected carcinogen.
Hydrogen chloride (2M in Ether) 36.46ExcessSalt FormationCorrosive gas in flammable solvent.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Phthalimidobutyraldehyde Diethyl Acetal
  • Causality: The primary amine must be protected to prevent it from reacting with methylglyoxal in Step 3, which would form a Schiff base and halt the desired imidazole cyclization.

  • Procedure:

    • Suspend phthalic anhydride (15.5 g, 105 mmol) in 150 mL of anhydrous toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

    • Add 4-aminobutyraldehyde diethyl acetal (16.1 g, 100 mmol) dropwise at room temperature.

    • Reflux the mixture for 4 hours. Water will collect in the Dean-Stark trap, driving the imide formation to completion.

    • Cool to room temperature, wash the organic layer with saturated aqueous NaHCO3​ (2 × 50 mL) and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield a pale yellow oil.

Step 2: Acid Hydrolysis to 4-Phthalimidobutanal
  • Procedure:

    • Dissolve the crude acetal from Step 1 in 100 mL of THF.

    • Add 100 mL of 1N aqueous H2​SO4​ . Stir vigorously at 25 °C for 3 hours [1].

    • Extract the mixture with ethyl acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and evaporate the solvent.

  • Self-Validating System: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The successful hydrolysis is confirmed by the disappearance of the high- Rf​ acetal spot and the appearance of a highly UV-active, lower- Rf​ spot that stains positive with 2,4-Dinitrophenylhydrazine (2,4-DNPH), confirming the presence of the free aldehyde.

Step 3: Debus-Radziszewski Cyclization
  • Causality: A massive excess of ammonium acetate (10 eq) is strictly required. It not only provides the necessary ammonia to form the diimine intermediate but also acts as a weak acid buffer, suppressing the base-catalyzed aldol self-condensation of the newly formed 4-phthalimidobutanal [2].

  • Procedure:

    • Dissolve 4-phthalimidobutanal (21.7 g, 100 mmol) and ammonium acetate (77.1 g, 1.0 mol) in 250 mL of methanol. Cool the mixture to 0 °C in an ice bath.

    • Add methylglyoxal (40% aqueous solution, 21.6 g, 120 mmol) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours. Subsequently, heat the mixture to 60 °C for 2 hours to ensure complete cyclization.

    • Concentrate the methanol in vacuo. Neutralize the aqueous residue with saturated NaHCO3​ to pH 8 and extract with dichloromethane (3 × 100 mL). Dry and concentrate to yield crude 2-(3-phthalimidopropyl)-5-methyl-1H-imidazole.

Step 4 & 5: Gabriel Deprotection and Salt Formation
  • Procedure:

    • Dissolve the crude imidazole intermediate in 150 mL of absolute ethanol.

    • Add hydrazine hydrate (64% aqueous, 7.5 g, 150 mmol) and reflux for 4 hours.

    • Self-Validating System: As the reaction proceeds, a voluminous white precipitate of phthalhydrazide will form. The physical appearance of this solid is a visual confirmation that the deprotection is occurring.

    • Cool the mixture to 0 °C and filter off the phthalhydrazide by-product. Wash the filter cake with cold ethanol.

    • Concentrate the filtrate to a thick oil, dissolve in 50 mL of dry ethanol, and chill to 0 °C.

    • Slowly add 2M HCl in diethyl ether until the pH reaches ~2. The target compound, 5-methyl-1H-imidazole-2-propanamine dihydrochloride, will precipitate as a white crystalline solid. Filter, wash with cold diethyl ether, and dry under high vacuum.

Quantitative Data & Quality Control Markers

The following table summarizes the expected yields and critical analytical markers required to validate the structural integrity of the intermediates and the final product.

Synthesis StepExpected YieldKey 1H NMR Shifts ( CDCl3​ or D2​O )MS (ESI+)Step 1: Acetal Protection92 - 95% δ 4.45 (t, 1H, acetal CH), 7.7-7.9 (m, 4H, Ar-H)[M+H] + 292.1Step 2: Aldehyde Hydrolysis85 - 90% δ 9.80 (t, 1H, CHO), 7.7-7.9 (m, 4H, Ar-H)[M+H] + 218.1Step 3: Imidazole Cyclization60 - 65% δ 6.65 (s, 1H, Imidazole C4-H), 2.20 (s, 3H, Imidazole- CH3​ )[M+H] + 270.1Step 5: Final Dihydrochloride75 - 80% δ 7.15 (s, 1H, Imidazole C4-H), 3.05 (t, 2H, CH2​ NH2​ ), 2.30 (s, 3H)[M+H] + 140.1 Note: The 1H NMR shift of the imidazole C4-H proton shifts downfield from ~6.65 ppm (free base) to ~7.15 ppm (dihydrochloride salt in D2​O ) due to protonation of the imidazole ring.

References

  • Title: Synthesis of 4-phthalimidobutanal Source: PrepChem URL: [Link]

  • Title: Carcinogenic 4(5)-Methylimidazole Found in Beverages, Sauces, and Caramel Colors: Chemical Properties, Analysis, and Biological Activities Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Biochemical synthesis of 6-amino caproic acid (US Patent 7491520B2)
  • Title: Method of producing amino dialkoxy aldehydes via hydroformylation (EP Patent 2205551B1)

Comprehensive Application Note: Utilizing 5-Methyl-1H-imidazole-2-propanamine in Histamine H3/H4 Receptor Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound 5-methyl-1H-imidazole-2-propanamine serves as a critical structural motif and pharmacological tool in the characterization of histamine receptors. Unlike the H1 and H2 receptors (which couple to Gq/11 and Gs, respectively), the histamine H3 and H4 receptors are exclusively coupled to Gi/o proteins [1][2]. The H3 receptor (H3R) functions primarily as a presynaptic autoreceptor in the central nervous system, while the H4 receptor (H4R) is heavily implicated in immune and inflammatory modulation on hematopoietic cells[3].

Because 5-methyl-1H-imidazole-2-propanamine shares structural homology with endogenous histamine, it acts as a selective probe for these Gi/o-coupled receptors. This application note details the causal reasoning, strategic assay selection, and self-validating protocols required to accurately quantify the intrinsic efficacy, affinity, and functional selectivity of this compound in H3R/H4R drug discovery workflows.

Mechanistic Framework: The Gi/o-Coupled Paradigm

To design a robust assay, one must first understand the signal transduction pathway. When an agonist like 5-methyl-1H-imidazole-2-propanamine binds to the H3R or H4R, it stabilizes a conformational change that promotes the exchange of GDP for GTP on the Gαi/o subunit. This leads to the dissociation of the G-protein complex and the subsequent inhibition of adenylyl cyclase (AC), which reduces intracellular cyclic AMP (cAMP) levels[1][2].

Pathway Ligand 5-Methyl-1H-imidazole-2-propanamine (Agonist/Ligand) Receptor Histamine H3 / H4 Receptor (Gi/o-Coupled GPCR) Ligand->Receptor High-Affinity Binding G_protein Gi/o Protein Complex (αi, β, γ dissociation) Receptor->G_protein Conformational Change AC Adenylyl Cyclase (Inhibited) G_protein->AC αi-subunit Inhibition cAMP Intracellular cAMP (Decreased Levels) AC->cAMP Reduced Synthesis Effectors Downstream Effectors (e.g., Ca2+ mobilization) cAMP->Effectors Modulated Cellular Response

Caption: Histamine H3/H4 Receptor Gi/o Signaling Pathway.

Proximal vs. Distal Readouts: The Causality of Assay Selection

When profiling 5-methyl-1H-imidazole-2-propanamine, we must choose between proximal and distal readouts:

  • Proximal Readouts (e.g., GTPγS Binding): Measure the immediate G-protein coupling event. They offer a 1:1 stoichiometric representation of receptor activation without the confounding variables of signal amplification[4].

  • Distal Readouts (e.g., cAMP Accumulation, Reporter Genes): Measure downstream enzymatic or transcriptional changes. While highly sensitive due to signal amplification, they are prone to artifacts and species-dependent discrepancies when comparing human, murine, and rat orthologs[4].

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. Every plate must include a reference agonist (e.g., R-α-methylhistamine for H3R, or 4-methylhistamine for H4R) to calculate a Z'-factor, ensuring assay robustness[3][5].

Protocol A: Membrane Preparation & Radioligand Binding

Objective: Isolate H3R/H4R-expressing membranes for cell-free binding assays.

  • Cell Lysis: Harvest HEK-293 or CHO-K1 cells stably expressing the human H3R or H4R[2][5]. Resuspend in ice-cold hypotonic lysis buffer (10 mM Tris-HCl, pH 7.4).

    • Causality: Hypotonic buffer induces osmotic shock, ensuring complete cell lysis without the need for harsh detergents that could denature the GPCR.

  • Homogenization & Centrifugation: Homogenize using a Dounce homogenizer. Centrifuge at 1,000 × g for 10 min to remove nuclei, then centrifuge the supernatant at 40,000 × g for 30 min at 4°C to pellet the membranes.

  • Resuspension: Resuspend the pellet in Assay Buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2)[5].

    • Causality: MgCl2 is strictly required to stabilize the receptor-G-protein complex during the binding event[5][6].

Protocol B: Functional[35S]GTPγS Binding Assay (Proximal Readout)

Objective: Quantify the intrinsic efficacy of 5-methyl-1H-imidazole-2-propanamine.

Workflow Step1 Membrane Preparation 15 µg/well Step2 Ligand Incubation + GDP & Compound Step1->Step2 Add Reagents Step3 Tracer Addition [35S]GTPγS Step2->Step3 20 min, 30°C Step4 Filtration & Washing GF/C Plates Step3->Step4 30 min, 30°C Step5 Signal Detection Scintillation Step4->Step5 Isolate Bound

Caption: Step-by-Step Workflow for Functional GTPγS Binding Assays.

  • Pre-incubation: In a 96-well V-bottom plate, add 15 µg of membrane protein per well[5][6]. Add 10 µM GDP and serial dilutions of 5-methyl-1H-imidazole-2-propanamine. Incubate for 20 minutes at 30°C[3].

    • Causality: Excess GDP is critical to suppress the high basal constitutive activity typical of histamine receptors, widening the assay window to detect agonist-induced signals[1][3].

    • Optimization Note: Add 100 µg/ml Saponin to permeabilize the membrane vesicles, allowing the hydrophilic GTP analog to access the intracellular G-protein binding sites[6].

  • Tracer Addition: Add 0.3 nM [35S]GTPγS (or Eu-GTP for non-radioactive TRF readouts) and incubate for an additional 30 minutes at 30°C[1][3].

  • Filtration: Terminate the reaction by rapid filtration through Unifilter 96 GF/C plates pre-soaked in cold wash buffer[5].

  • Detection: Dry the plates, add scintillation fluid, and quantify bound radioactivity. An increase in binding of ≥50% relative to a 10 μM 4-methylhistamine control indicates positive agonist activity[3].

Protocol C: Forskolin-Stimulated cAMP Accumulation (Distal Readout)

Objective: Measure the downstream physiological effect of receptor activation.

  • Cell Plating: Plate H3R/H4R-expressing cells in a 384-well plate at 5,000 cells/well[5].

  • Stimulation & Inhibition: Treat cells simultaneously with 5 µM Forskolin, 500 µM IBMX, and varying concentrations of 5-methyl-1H-imidazole-2-propanamine for 30–45 minutes at 37°C[4][5].

    • Causality: Because Gi-coupled receptors inhibit AC, basal cAMP levels are too low to detect a further decrease. Forskolin directly activates AC to create an artificially elevated cAMP baseline[1][4]. IBMX, a phosphodiesterase (PDE) inhibitor, prevents the premature enzymatic degradation of cAMP, ensuring the signal reflects true receptor-mediated inhibition[4].

  • Detection: Lyse cells and measure cAMP levels using a TR-FRET based competitive immunoassay. Plot data using a 4-parameter logistic non-linear regression to determine the pEC50.

Data Presentation & Assay Comparison

To assist in strategic decision-making during the drug development cascade, the following table summarizes the quantitative and qualitative parameters of the discussed assays.

Assay Parameter[35S]GTPγS Binding (Proximal)cAMP Accumulation (Distal)Reporter Gene (Distal)
Primary Readout G-protein activation (GDP/GTP exchange)Adenylyl cyclase inhibitionGene transcription (e.g., Luciferase)
Signal Amplification 1:1 (Receptor to G-protein)High (Enzymatic cascade)Very High (Transcriptional)
Throughput Medium (Filtration required)High (Homogeneous TR-FRET)High (Luminescence)
Key Reagents GDP, Saponin, [35S]GTPγSForskolin, IBMX, cAMP tracerLuciferin, Lysis buffer
Assay Window (S/B) 2-fold to 4-fold5-fold to 10-fold> 20-fold
Best Used For Determining true intrinsic efficacy and partial agonismAssessing physiological relevance in intact cellsLong-term receptor modulation studies

References

  • Title: H4 Human Histamine GPCR GTPgammaS Agonist LeadHunter Assay Source: Eurofins Discovery URL: [Link]

  • Title: Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists Source: Walsh Medical Media (Biochemistry & Analytical Biochemistry) URL: [Link]

  • Title: Human Histamine H4 Receptor Stable Cell Line Source: GenScript URL: [Link]

  • Title: Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs: Correlations and Discrepancies between Distal and Proximal Readouts Source: PubMed Central (PMC) / PLoS One URL: [Link]

Sources

Application Note: A Guide to Chromatographic Purification of 5-methyl-1H-imidazole-2-propanamine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The purification of 5-methyl-1H-imidazole-2-propanamine, a polar and basic molecule, presents significant challenges for traditional chromatographic methods. Its high polarity leads to poor retention in reversed-phase systems, while its basic nature can cause severe peak tailing on silica-based stationary phases. This guide provides a comprehensive overview of four robust chromatographic strategies to overcome these challenges: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography (IEX), and Normal-Phase HPLC (NP-HPLC) with basic modifiers. We delve into the mechanistic principles behind each technique, offer detailed step-by-step protocols, and provide a strategic framework for selecting the optimal method based on purity requirements, scale, and available instrumentation.

Introduction

5-methyl-1H-imidazole-2-propanamine is a key structural motif found in various biologically active compounds and serves as a valuable intermediate in pharmaceutical development. Achieving high purity of this compound is critical for ensuring the safety and efficacy of final drug products and for obtaining accurate results in research applications. The inherent physicochemical properties of the molecule, however, make its purification a non-trivial task. This application note serves as a practical guide for researchers, scientists, and drug development professionals to develop effective and reliable purification protocols.

Physicochemical Properties & Chromatographic Implications

Understanding the structure and properties of 5-methyl-1H-imidazole-2-propanamine is fundamental to designing a successful purification strategy.

PropertyValue / StructureChromatographic Implication
Structure Structure of 5-methyl-1H-imidazole-2-propanamineContains a basic primary amine and an imidazole ring, making it highly susceptible to protonation.
Molecular Formula C₄H₇N₃Low molecular weight, suggesting good solubility in a range of solvents.
Polarity (XLogP3) -0.1 (Computed for a related isomer)Highly polar, leading to insufficient retention on traditional C18 reversed-phase columns.[1][2]
Basicity (pKa) ~6.9 (imidazole ring) & ~10 (primary amine)The molecule will be positively charged at acidic to neutral pH, enabling cation-exchange chromatography but causing strong interactions with acidic silica surfaces.

These properties necessitate chromatographic techniques that can either enhance retention of polar molecules or leverage the compound's basicity for separation.

Strategic Approach to Purification

A systematic approach begins with an analysis of the crude sample, followed by the selection of an appropriate primary purification technique. Post-purification analysis confirms purity, and if necessary, an orthogonal secondary method can be employed.

Purification_Workflow Crude Crude Sample (5-methyl-1H-imidazole-2-propanamine) Method_Selection Method Selection (See Figure 2) Crude->Method_Selection Primary_Purification Primary Chromatographic Purification Method_Selection->Primary_Purification Purity_Analysis Purity Analysis (HPLC, LC-MS) Primary_Purification->Purity_Analysis Pure_Product Pure Product (>95%) Purity_Analysis->Pure_Product Purity Met Secondary_Purification Secondary Orthogonal Purification Purity_Analysis->Secondary_Purification Purity Not Met Secondary_Purification->Purity_Analysis

Caption: General workflow for the purification of 5-methyl-1H-imidazole-2-propanamine.

Choosing the right technique is crucial. The following decision tree provides guidance based on common laboratory scenarios.

Decision_Tree start What is the primary goal? goal_analytical High-Resolution Analytical (Purity Check, Impurity Profiling) start->goal_analytical Analytical goal_preparative Preparative Scale (Bulk Purification) start->goal_preparative Preparative node_rp Reversed-Phase (IP-RP-HPLC) Pros: High resolution, MS-compatible options Cons: Ion-pair reagents can be persistent node_hil HILIC Pros: Excellent for polar compounds, MS-friendly Cons: Sensitive to water content, longer equilibration node_iex Ion-Exchange (Cation) Pros: High capacity, separates by charge Cons: Requires salt gradient, not directly MS-compatible node_np Normal-Phase Pros: Good for less polar impurities Cons: Requires organic solvents, sensitive to water goal_analytical->node_rp Need highest resolution? goal_analytical->node_hil Struggling with retention? goal_preparative->node_iex High sample loading needed? goal_preparative->node_np Crude soluble in organic solvent?

Sources

Troubleshooting & Optimization

Technical Support Center: 5-methyl-1H-imidazole-2-propanamine Solubility & Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of imidazole-based amine hydrochlorides. 5-methyl-1H-imidazole-2-propanamine (often supplied as a dihydrochloride salt, CAS 732205-71-9[1]) is a critical pharmacophore in histamine receptor research. However, its physicochemical properties demand precise handling to ensure assay reproducibility and prevent false-positive cytotoxicity.

This guide provides field-proven, self-validating protocols and mechanistic explanations to troubleshoot your solubility and formulation issues.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q: Why is my 5-methyl-1H-imidazole-2-propanamine (2HCl salt) precipitating or failing to dissolve in DMSO? A: This is a classic solvent-solute mismatch driven by lattice energy. The dihydrochloride (2HCl) salt possesses a high crystal lattice energy due to strong ionic bonding between the protonated imidazole/primary amine centers and the chloride anions. While dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent that effectively solvates cations, it is relatively poor at solvating anions like Cl⁻. Consequently, mechanical energy is required to break the lattice. Furthermore, DMSO is highly hygroscopic; absorbed atmospheric moisture can drastically alter the solubility profile of amine hydrochlorides, leading to unexpected precipitation[2].

  • The Fix: Always use freshly opened, anhydrous DMSO. Apply ultrasonication in a water bath for 5–10 minutes at room temperature to achieve complete dissolution (up to 100 mg/mL or ~540 mM, analogous to structurally similar histamine dihydrochloride)[3].

Q: My cells are dying immediately after treatment with the aqueous stock solution. Is the compound inherently toxic? A: The rapid cytotoxicity you are observing is almost certainly an artifact of "pH shock," not the compound's primary pharmacology. The 2HCl salt form dictates that both the aliphatic amine (pKa ~9.4) and the imidazole ring (pKa ~5.8) are fully protonated in the solid state[4],[5]. When dissolved in unbuffered water (e.g., distilled H₂O), the dissociation of the strong acid (HCl) from the weak base drastically lowers the solution's pH, often dropping it below 4.0.

  • The Fix: Never apply unbuffered aqueous salt solutions directly to cell cultures. Always dissolve the compound in a pre-buffered physiological solution (like PBS or HEPES) and actively verify the pH is ~7.4 prior to assay application.

Q: Should I purchase the free base or the dihydrochloride salt for my experiments? A: Solvent selection dictates the optimal chemical form. If your workflow relies heavily on organic synthesis or requires high-concentration stock solutions in organic solvents, the free base is preferred due to its higher lipophilicity and lack of an ionic lattice. Conversely, if your protocols involve in vivo dosing, aqueous assays, or you require long-term powder stability (the free base can be prone to oxidation and is often hygroscopic), the dihydrochloride salt is the gold standard due to its exceptional water solubility.

Part 2: Quantitative Solubility & Property Data

To facilitate easy comparison, the physicochemical properties of the two primary forms of 5-methyl-1H-imidazole-2-propanamine are summarized below.

PropertyFree Base FormDihydrochloride (2HCl) Salt
CAS Number Varies by supplier732205-71-9[1]
Molecular Weight 139.20 g/mol 212.12 g/mol
Water Solubility Low to Moderate (pH dependent)Very High (>100 mM)
DMSO Solubility High (Easily soluble)Moderate (Requires Ultrasonication)[3]
Aqueous Solution pH Basic (~8.0 - 9.0)Highly Acidic (< 4.0)
Primary Application Organic Synthesis, Non-polar assaysIn vitro cell assays, In vivo dosing

Part 3: Standardized Experimental Protocols

Every protocol utilized in a rigorous laboratory environment must be a self-validating system. Follow these step-by-step methodologies to ensure absolute chemical integrity.

Protocol A: Preparation of a 100 mM Stock Solution in DMSO (2HCl Salt)

Use this protocol when organic solvent delivery is mandatory for your assay.

  • Equilibration: Allow the vial of 5-methyl-1H-imidazole-2-propanamine (2HCl) to equilibrate to room temperature in a desiccator to prevent condensation.

  • Weighing: Weigh 21.2 mg of the 2HCl salt powder into a sterile, amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity, freshly opened).

  • Ultrasonication: Seal the vial and place it in an ultrasonic water bath at room temperature for 10 minutes. Causality: The acoustic cavitation provides the activation energy required to disrupt the ionic chloride lattice.

  • Self-Validation Step (Tyndall Effect): Shine a high-intensity laser pointer through the vial in a darkened room. If the laser beam path is visible (scattering), micro-precipitates remain. Continue sonication until the beam path is completely invisible, confirming a true solution.

  • Storage: Aliquot into single-use tubes and store at -20°C. Protect from moisture[2].

Protocol B: Preparation of a pH-Balanced Aqueous Working Solution (In Vitro Assays)

Use this protocol to prevent pH-induced cytotoxicity in cell-based assays.

  • Buffer Selection: Select a high-capacity buffer appropriate for your cells, such as 1X PBS (pH 7.4) or 50 mM HEPES buffer.

  • Dissolution: Dissolve the required mass of the 2HCl salt directly into the buffer to achieve a 10 mM intermediate stock. (e.g., 2.12 mg into 1.0 mL PBS).

  • Self-Validation Step (Micro-pH Spot Check): Drop 2 µL of the resulting solution onto a narrow-range pH indicator strip (pH 6.0–8.0) or use a micro-pH probe.

  • Titration (If necessary): If the pH has dropped below 7.2 due to the HCl dissociation, carefully titrate with 0.1 N NaOH in 1 µL increments until the pH is restored to 7.4.

  • Sterilization: Pass the neutralized solution through a 0.22 µm PES syringe filter before applying it to cell cultures.

Part 4: Workflow Visualization

SolventSelection Start 5-methyl-1H-imidazole-2-propanamine (CAS 732205-71-9) FormDecision Which chemical form are you using? Start->FormDecision FreeBase Free Base FormDecision->FreeBase Non-salt form Salt Dihydrochloride (2HCl) Salt FormDecision->Salt Salt form DMSO Dissolve in anhydrous DMSO (Up to 100 mM) FreeBase->DMSO Preferred Solvent Water Dissolve in Water/Buffer (Highly soluble, >100 mM) Salt->Water Preferred Solvent DMSOSalt Dissolve in DMSO (Requires Ultrasonication) Salt->DMSOSalt Alternative Solvent Warning Warning: Acidic pH! Must buffer with PBS/HEPES prior to cell assays Water->Warning For In Vitro Use

Workflow for selecting the optimal solvent and preparation method.

Part 5: References

  • European Medicines Agency (EMA) - Ceplene (histamine dihydrochloride) Scientific Discussion (pKa and Formulation Data). URL:[Link]

  • Wikipedia - Histamine (Chemical Properties, Imidazole and Aliphatic Amine pKa values). URL:[Link]

Sources

Technical Support Center: Troubleshooting Degradation of 5-methyl-1H-imidazole-2-propanamine During Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-methyl-1H-imidazole-2-propanamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and stability of this compound. By understanding the potential degradation pathways and implementing proper handling procedures, you can ensure the integrity of your samples and the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I've observed a decrease in the purity of my solid 5-methyl-1H-imidazole-2-propanamine sample over time. What are the most likely causes?

Several factors can contribute to the degradation of solid 5-methyl-1H-imidazole-2-propanamine during storage. The imidazole ring, while generally stable, can be susceptible to degradation under certain conditions. The primary culprits are typically exposure to air, light, and elevated temperatures.

  • Oxidation: The imidazole moiety and the propanamine side chain can be susceptible to oxidation, especially in the presence of air (oxygen).[1][2] This can lead to the formation of various degradation products.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions in the imidazole ring.[1][2]

  • Thermal Degradation: Elevated temperatures can accelerate the rate of all chemical degradation processes.[1]

  • Hygroscopicity: Some imidazole-containing compounds are hygroscopic, meaning they can absorb moisture from the air. This absorbed water can then facilitate hydrolytic degradation pathways.

To mitigate these issues, it is crucial to store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.[3][4]

Q2: My 5-methyl-1H-imidazole-2-propanamine is stored as a solution. What are the key factors that can cause its degradation in this state?

Solutions of 5-methyl-1H-imidazole-2-propanamine are generally more prone to degradation than the solid form. In addition to the factors mentioned for the solid state, the following are critical for solutions:

  • pH of the Solution: The stability of imidazole compounds can be pH-dependent.[5] Depending on the pKa of 5-methyl-1H-imidazole-2-propanamine, the pH of the solution can influence its ionization state and susceptibility to hydrolysis or other degradation reactions.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain organic solvents may contain impurities (e.g., peroxides in aged ethers) that can initiate degradation.

  • Microbial Contamination: Aqueous solutions, in particular, can be susceptible to microbial growth, which can lead to the enzymatic degradation of the compound.[5]

It is highly recommended to prepare solutions fresh for each experiment.[5] If short-term storage is unavoidable, solutions should be stored at low temperatures (2-8°C or -20°C), protected from light, and potentially filter-sterilized for aqueous solutions.[5]

Q3: I suspect my compound has degraded. What are the first steps I should take to investigate?

A systematic approach is key to identifying the cause and extent of degradation. Here is a recommended initial workflow:

  • Visual Inspection: Note any changes in the physical appearance of the compound, such as color change (e.g., from white/off-white to yellow or brown), clumping, or for solutions, the appearance of precipitates or discoloration.[6]

  • Purity Assessment: The most reliable way to assess degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for determining the purity of the parent compound and detecting the presence of degradation products.[7]

  • Review Storage Conditions: Carefully review the storage conditions of the compound. Check for any deviations from the recommended temperature, light exposure, and atmospheric conditions.

The following diagram outlines a basic troubleshooting workflow:

Degradation Troubleshooting Workflow Figure 1: Initial Troubleshooting Workflow start Suspected Degradation visual_inspection Visual Inspection (Color change, clumping, etc.) start->visual_inspection analytical_check Analytical Purity Check (e.g., HPLC) visual_inspection->analytical_check storage_review Review Storage History analytical_check->storage_review degraded Degradation Confirmed storage_review->degraded Purity < Specification not_degraded No Significant Degradation storage_review->not_degraded Purity within Specification investigate_cause Investigate Root Cause (Storage, Handling, etc.) degraded->investigate_cause quarantine Quarantine Affected Batch investigate_cause->quarantine

Caption: A flowchart for the initial steps in troubleshooting suspected degradation of 5-methyl-1H-imidazole-2-propanamine.

In-Depth Troubleshooting Guides

Guide 1: Assessing Purity and Identifying Degradants by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the stability of your compound. A stability-indicating HPLC method separates the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of purity.

Recommended Starting HPLC Method:
ParameterRecommendation
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B and gradually increase.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 210-230 nm)
Injection Volume 10 µL

Note: This is a general starting point. Method optimization will be necessary for your specific instrumentation and sample.

Protocol for Sample Analysis:
  • Standard Preparation: Prepare a stock solution of a known high-purity reference standard of 5-methyl-1H-imidazole-2-propanamine in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh a sample of the lot and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Interpretation: Compare the chromatogram of your sample to that of the reference standard. The appearance of new peaks or a decrease in the area of the main peak indicates the presence of impurities or degradation.

Guide 2: Performing a Forced Degradation Study

A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation. This helps to identify potential degradation pathways and products, which is crucial for developing a robust stability-indicating analytical method.[8]

Forced Degradation Conditions:
ConditionTypical Reagents and Parameters
Acid Hydrolysis 0.1 M HCl at room temperature and 60°C
Base Hydrolysis 0.1 M NaOH at room temperature and 60°C
Oxidation 3% H₂O₂ at room temperature
Thermal Solid and solution at 80°C
Photolytic Exposure to UV and visible light (ICH Q1B)
Experimental Workflow for Forced Degradation:

The following diagram illustrates a typical workflow for a forced degradation study.

Forced Degradation Study Workflow Figure 2: Forced Degradation Study start Prepare Stock Solution of Compound stress_conditions Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Sample at Multiple Time Points stress_conditions->sampling analysis Analyze by HPLC-UV/MS sampling->analysis pathway_id Identify Degradation Products and Pathways analysis->pathway_id method_validation Validate Stability-Indicating Nature of Analytical Method pathway_id->method_validation end Stability Profile Established method_validation->end

Caption: A schematic of the workflow for conducting a forced degradation study on 5-methyl-1H-imidazole-2-propanamine.

Recommended Storage Conditions

To ensure the long-term stability of 5-methyl-1H-imidazole-2-propanamine, the following storage conditions are recommended based on best practices for imidazole-containing compounds.

FormStorage TemperatureAtmosphereLight Condition
Solid 2-8°CInert Gas (Argon or Nitrogen)Protected from light (Amber vial)
Solution -20°C (for short-term)Sealed VialProtected from light (Amber vial)

Always refer to the manufacturer's specific storage recommendations on the certificate of analysis.

References

  • University of Iowa. (n.d.).
  • University of Washington. (2025, February 28). Imidazole.
  • BenchChem. (2026).
  • Thermo Fisher Scientific. (2010, February 4).
  • Sigma-Aldrich. (2025, November 24).
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 4-iodo-1H-imidazole.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Inform
  • ACS Publications. (2019, December 18).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Hypha Discovery. (2024, June 28).
  • Hampton Research. (2023, November 3). HR2-573 1.0 M Imidazole SDS.
  • BenchChem. (2025). Stability and storage conditions for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
  • ResearchGate. (2025, August 6).
  • National Center for Biotechnology Information. (n.d.). 5-methyl-1H-imidazol-2-amine. PubChem.
  • Carl ROTH. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • ACS Publications. (2010, April 16).
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Veeprho. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Methyl-1H-imidazole-2-carboxylic acid | 70631-93-5.
  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • ResearchGate. (n.d.).
  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • CymitQuimica. (n.d.). 2-Methyl-1H-imidazole-1-propanamine.
  • Bernstein Group. (2013, February 7).
  • MDPI. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • SIELC. (n.d.). Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.). 3-(1-Methyl-1H-imidazol-5-yl)propan-1-amine (dihydrochloride).

Sources

Technical Support Center: Crystallization of 5-methyl-1H-imidazole-2-propanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 5-methyl-1H-imidazole-2-propanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with obtaining this compound in high purity. Given the specific nature of this molecule, this guide synthesizes first-principle crystallization theory with field-proven strategies for related polar, heterocyclic amines.

Foundational Knowledge: Understanding the Molecule

5-methyl-1H-imidazole-2-propanamine is a small molecule featuring a basic imidazole ring and a primary amine. This structure presents unique purification challenges. The presence of two basic nitrogen atoms makes the molecule highly polar and prone to salt formation. Its reactivity can also lead to specific impurity profiles.

Key Molecular Features & Their Implications for Crystallization:

  • High Polarity: Soluble in polar solvents like water and alcohols, potentially making it difficult to crystallize from common organic solvents.

  • Two Basic Centers (pKa ≈ 7 and 10-11): Can form salts with various acids. This property can be exploited for purification via salt crystallization.[1][2]

  • Potential for Hydrogen Bonding: Both the imidazole N-H and the primary amine can act as hydrogen bond donors and acceptors, influencing crystal packing.[3]

  • Susceptibility to Oxidation: Imidazole rings and amines can be susceptible to air oxidation, which may lead to colored byproducts.[4][5]

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific issues you may encounter during the crystallization of 5-methyl-1H-imidazole-2-propanamine in a question-and-answer format.

Q1: My compound "oils out" and refuses to crystallize upon cooling. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This is common with polar compounds when the solution is too concentrated or cooled too quickly.[6]

Root Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
High Supersaturation The concentration of the dissolved compound is so high that upon cooling, it crashes out of solution at a temperature above its melting point (or eutectic point with the solvent), forming a liquid.1. Reduce Concentration: Use more solvent to dissolve the crude material initially. It's better to have a lower yield of pure crystals than a high yield of oil.[6] 2. Slow Down Cooling: After dissolving, allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a large, insulated container). Do not immediately place it in an ice bath.[6][7]
Inappropriate Solvent The solvent may be too "good," meaning it has a very high affinity for your compound even at lower temperatures, preventing lattice formation.1. Introduce an Anti-Solvent: Use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol, isopropanol) and then slowly add a "poor" or "anti-solvent" (e.g., ethyl acetate, acetone, or toluene) in which it is less soluble, until the solution becomes slightly turbid. Then, gently warm until clear and cool slowly.[6][7] 2. Screen Other Solvents: Experiment with solvents like acetonitrile, ethanol, or mixtures.
Presence of Impurities Impurities can act as "crystal growth inhibitors" or form a low-melting eutectic mixture with your product.1. Pre-Purification: Consider a quick purification step before crystallization, such as an acid-base extraction or passing the crude material through a short plug of silica gel or basic alumina.[4][8]
Q2: My final product has a persistent color (yellow to brown). How can I remove these colored impurities?

Answer: Color in imidazole derivatives often stems from oxidation or polymerization byproducts, which are typically large, conjugated molecules.[4]

Troubleshooting Workflow for Color Removal:

G start Crude Colored Product charcoal Dissolve in Hot Solvent Add 1-2% w/w Activated Charcoal start->charcoal hot_filter Hot Gravity Filtration (to remove charcoal) charcoal->hot_filter Boil for 5-10 min crystallize Slow Cooling & Crystallization hot_filter->crystallize isolate Isolate Crystals crystallize->isolate end_product Colorless Product isolate->end_product

Caption: Workflow for removing colored impurities.

Detailed Steps:

  • Solvent Selection: Choose a solvent that your desired compound is highly soluble in when hot and poorly soluble in when cold. Alcohols like ethanol or isopropanol are often good starting points.[4]

  • Activated Charcoal Treatment: Dissolve the crude product in the minimum amount of hot solvent. Add a small amount of activated charcoal (typically 1-2% of the solute's weight).[4] The charcoal adsorbs the large, colored impurity molecules.

  • Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.[4]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to induce crystallization.[4]

Q3: The purity of my crystallized material is not improving. What are the likely impurities and how can I target them?

Answer: For a molecule like 5-methyl-1H-imidazole-2-propanamine, impurities often arise from the synthesis and can be structurally very similar to the product.

Common Impurity Classes and Targeted Removal Strategies:

Impurity Type Origin & Description Targeted Crystallization Strategy
Starting Materials Unreacted precursors from the synthesis. For instance, unreacted 1-methylimidazole.[9][10]These are often structurally different enough to be purged by a standard recrystallization. If a starting material is co-crystallizing, a change in solvent polarity is needed.
Regioisomers Impurities where functional groups are at different positions on the imidazole ring (e.g., 4-methyl isomer).Regioisomers can have very similar solubilities.[11] Salt formation and crystallization is a powerful technique here. The different basicities of the regioisomers can lead to salts with different solubilities. Try crystallizing the hydrochloride or tartrate salt.[8][11]
Oxidation/Degradation Products Products formed by exposure to air or instability, often leading to color.[4]Best removed by activated charcoal treatment as described in Q2.
Solvent Adducts/Hydrates The crystallized solid may contain trapped solvent or water molecules.[9]Dry the final product thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable. Analyze by NMR or TGA to confirm.

Experimental Protocol: Purification via Hydrochloride Salt Crystallization

  • Dissolve the crude free-base in a minimal amount of a suitable solvent like isopropanol (IPA) or ethyl acetate.

  • Slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether or concentrated HCl dropwise) until the pH is acidic (check with pH paper).[5][8]

  • The hydrochloride salt will often precipitate immediately. If not, you may need to cool the solution or add an anti-solvent.

  • Isolate the salt crystals by filtration, wash with a small amount of cold solvent (e.g., cold IPA or diethyl ether), and dry under vacuum.[4]

  • If desired, the pure free-base can be regenerated by dissolving the salt in water, basifying with a base like NaOH or NaHCO₃, and extracting the product into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of 5-methyl-1H-imidazole-2-propanamine? A good starting point would be polar, protic solvents like ethanol, isopropanol, or acetonitrile. Solvent mixtures, such as isopropanol/ethyl acetate or methanol/toluene, can also be very effective.[6][12] A systematic solvent screen is always recommended.

Q2: Should I crystallize the compound as a free base or as a salt? This depends on the impurity profile. If impurities are non-basic, crystallizing the free base can be effective. However, if you are trying to separate structurally similar basic impurities (like regioisomers), converting the mixture to a salt (e.g., hydrochloride, fumarate, or tartrate) and crystallizing the salt is often a much more selective method.[8][11]

Q3: How can I improve my crystal yield? To maximize yield, ensure you use the minimum amount of hot solvent required to fully dissolve your compound. After slow cooling to room temperature, further cooling in an ice bath or refrigerator can help precipitate more material.[6] Be cautious, as aggressive cooling can sometimes cause impurities to co-precipitate.

Q4: My compound won't form crystals, only a fine powder. How can I get larger crystals? The formation of a microcrystalline powder suggests a very high rate of nucleation.[6] To get larger crystals, you need to slow down the entire process.

  • Use a more dilute solution.

  • Cool the solution extremely slowly. Insulate the flask or use a controlled cooling device.

  • Use a solvent system where the compound is slightly more soluble. This reduces the driving force for nucleation.

  • Consider vapor diffusion. Dissolve the compound in a good solvent and place it in a sealed chamber with a vial of a poor solvent. The slow diffusion of the poor solvent's vapor into the good solvent can lead to the growth of high-quality single crystals over days or weeks.[6]

Q5: What analytical techniques should I use to assess purity? A combination of techniques is best:

  • HPLC (High-Performance Liquid Chromatography): The primary tool for quantitative purity assessment.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the mass of the main component and any impurities.

  • DSC (Differential Scanning Calorimetry): To determine the melting point and check for the presence of impurities, which can depress and broaden the melting peak.

References

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
  • Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles - ACS Publications. Available at: [Link]

  • US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google Patents.
  • Imidazole Impurities and Related Compound - Veeprho. Available at: [Link]

  • Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids - PMC. Available at: [Link]

  • Coping with crystallization problems - ResearchGate. Available at: [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Sciencemadness.org. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles - ACS Publications. Available at: [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso - Kinam Park. Available at: [Link]

  • CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents.
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Available at: [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. Available at: [Link]

  • Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid - PMC. Available at: [Link]

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC - NIH. Available at: [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. Available at: [Link]

  • (PDF) Crystal structure of 1H-imidazole-1-methanol - ResearchGate. Available at: [Link]

  • Sample Preparation for Crystallization - Hampton Research. Available at: [Link]

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overcoming steric hindrance in 5-methyl-1H-imidazole-2-propanamine derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. As researchers and drug development professionals, you are likely aware that functionalizing histamine analogs like 5-methyl-1H-imidazole-2-propanamine presents unique synthetic challenges. The proximity of the 5-methyl group to the imidazole nitrogens, combined with the flexible 2-propanamine side chain, creates a highly congested local environment.

This guide is designed to help you troubleshoot steric hindrance, overcome intramolecular hydrogen bonding, and achieve high-yielding, site-selective derivatizations.

Architectural Overview & Decision Matrix

Before beginning your synthesis, it is critical to map your derivatization strategy based on the steric profile of your electrophile. The workflow below outlines the optimal path for functionalizing either the primary amine or the imidazole ring.

DerivatizationWorkflow Start 5-methyl-1H-imidazole- 2-propanamine Target Select Target Site Start->Target Amine Primary Amine (Propanamine chain) Target->Amine Ring Imidazole Ring (N1 / N3) Target->Ring Bulky Bulky Electrophile? Amine->Bulky Protect Selective Protection (Trt-Cl / Et3N) Ring->Protect Steric Shielding Standard Standard Coupling (HATU / DIPEA) Bulky->Standard No Hindered Sterically Hindered (EDC / DMAP / HOBt) Bulky->Hindered Yes

Workflow for site-selective derivatization of 5-methyl-1H-imidazole-2-propanamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my amide coupling failing when using standard HATU/DIPEA on the propanamine side chain?

A: The failure is likely caused by a combination of steric clash and intramolecular hydrogen bonding. In 5-methyl-1H-imidazole derivatives, the molecule can fold back on itself, creating an intramolecular hydrogen bond between the newly forming amide (or the primary amine) and the lone pair of the imidazole nitrogen[1]. This H-bonding network effectively locks the molecule in a conformation that shields the primary amine, reducing its nucleophilicity[1]. Furthermore, imidazole rings act as highly sensitive probes for steric hindrance; as the volume of surrounding side chains (like your bulky carboxylic acid) expands, association rate constants drop exponentially[2]. While HATU is a powerful reagent, it forms a relatively bulky active ester that struggles to penetrate this sterically shielded, H-bonded pocket[3].

Q2: What is the mechanistic advantage of switching to an EDC/DMAP/HOBt system?

A: To overcome the steric shield, you must change the nature of the active intermediate. While HOBt prevents epimerization by forming an initial active ester, this ester is still too bulky for hindered amines[3]. By introducing 4-Dimethylaminopyridine (DMAP), you utilize an acyl transfer catalyst. DMAP rapidly attacks the HOBt-ester to form an acylpyridinium ion[3]. This intermediate is highly electrophilic, planar, and significantly smaller than the HOBt-ester, allowing it to bypass the steric bulk of the 5-methyl and 2-propanamine groups to successfully acylate the amine[3].

DMAP_Catalysis Acid Carboxylic Acid + EDC/HOBt HOBtEster HOBt Active Ester (Sterically Bulky) Acid->HOBtEster Activation AcylPyridinium Acylpyridinium Ion (Highly Reactive) HOBtEster->AcylPyridinium DMAP Attack DMAP DMAP Catalyst DMAP->AcylPyridinium Acyl Transfer Product Amide Product AcylPyridinium->Product Amine Addition Amine Hindered Amine Amine->Product

Mechanistic pathway of DMAP-catalyzed acyl transfer overcoming steric hindrance.

Q3: How do I selectively protect the imidazole ring without reacting the primary amine?

A: You can achieve orthogonal protection by leveraging the very steric hindrance that normally causes problems. By using Triphenylmethyl chloride (Trt-Cl), you introduce an extremely bulky protecting group. The steric bulk of the trityl group directs it exclusively to the less hindered nitrogen on the imidazole ring (typically N1, pointing away from the 5-methyl group), leaving the primary amine available for subsequent, less hindered reactions[4].

Quantitative Performance Data

When dealing with sterically hindered or electron-deficient amine couplings, the choice of reagent drastically impacts the yield. The table below summarizes the coupling efficiencies of various reagent systems in hindered scenarios, demonstrating the superiority of the DMAP-catalyzed approach[3].

Coupling Reagent SystemEquivalents (Reagent / Base)SolventTemp (°C)Time (h)Isolated Yield (%)
HATU / DIPEA 1.0 / 5.0DMF23538%
BOPCl / Et 3​ N 1.5 / 3.0CH 2​ Cl 2​ 23528%
EDC / DMAP / HOBt 1.0 / 1.0 / 0.1CH 3​ CN23572%

Data synthesized from comparative amidation studies on hindered/electron-deficient amines[3].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific checkpoints to verify intermediate formation before proceeding to the next step.

Protocol A: EDC/DMAP/HOBt Mediated Amidation of the Propanamine Side Chain

Use this protocol when acylating the primary amine with a bulky carboxylic acid.

  • Activation: Dissolve the bulky carboxylic acid (1.0 eq) in anhydrous CH 3​ CN (0.2 M). Add EDC·HCl (1.0 eq) and HOBt (0.1 eq). Stir at room temperature for 30 minutes.

    • Causality: HOBt acts catalytically to form the initial active ester, preventing epimerization of the acid while setting up the system for DMAP[3].

    • Self-Validation Check: Run an LCMS of the reaction mixture. You should observe the mass of the HOBt-ester intermediate. Do not proceed until the free acid is consumed.

  • Acyl Transfer: Add DMAP (1.0 eq) to the mixture and stir for 10 minutes.

    • Causality: DMAP attacks the HOBt-ester to form the highly reactive, planar acylpyridinium ion, which is necessary to penetrate the steric shield of the 5-methyl-1H-imidazole-2-propanamine[3].

  • Coupling: Add 5-methyl-1H-imidazole-2-propanamine (1.0 eq) dropwise. Stir at 23 °C for 5 hours.

  • Quenching & Workup: Dilute the reaction with EtOAc and wash with saturated aqueous NaHCO 3​ .

    • Self-Validation Check: The aqueous wash removes the water-soluble EDC urea byproduct and HOBt. Check the pH of the aqueous layer; it must be mildly basic (~pH 8) to ensure the imidazole ring remains deprotonated and partitions into the organic layer.

Protocol B: Regioselective Tritylation of the Imidazole Ring

Use this protocol to shield the imidazole ring prior to harsh reactions on the primary amine.

  • Dissolution: Dissolve 5-methyl-1H-imidazole-2-propanamine (1.0 eq) in anhydrous DMF (0.3 M) under an inert atmosphere.

  • Base Addition: Add Triethylamine (Et 3​ N) (2.0 eq) and stir for 15 minutes to ensure complete deprotonation of the imidazole ring.

  • Steric Shielding: Cool the reaction to 0 °C. Slowly add Triphenylmethyl chloride (Trt-Cl) (1.05 eq) in portions.

    • Causality: The low temperature combined with the massive steric bulk of the trityl group ensures kinetic control, directing the protection exclusively to the imidazole nitrogen furthest from the 5-methyl group[4].

  • Workup: Warm to room temperature and stir for 4 hours. Quench with ice water to precipitate the highly hydrophobic Trt-protected product. Filter and wash with cold water.

References

  • Title : Intramolecular hydrogen bonding as a determinant of the inhibitory potency of N-unsubstituted imidazole derivatives towards mammalian hemoproteins Source : rsc.org URL :[Link]

  • Title : Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins Source : nih.gov URL :[Link]

  • Title : Structural Optimization of Benzyl-5-methyl-1H-Imidazole Derivatives as Human Glutaminyl Cyclase Inhibitors Source : acs.org URL :[Link]

  • Title : Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source : nih.gov URL :[Link]

Sources

Technical Support Center: Troubleshooting False Positives with 5-methyl-1H-imidazole-2-propanamine In Vitro

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 5-methyl-1H-imidazole-2-propanamine. This guide is designed to provide in-depth, field-proven insights into identifying and mitigating false positive results in your in vitro experiments. False positives are a significant hurdle in drug discovery, consuming valuable time and resources by directing efforts toward non-viable candidates. This document offers a structured, question-and-answer approach to navigate common challenges encountered with this specific imidazole-containing compound.

The molecule 5-methyl-1H-imidazole-2-propanamine is a derivative of imidazole, a heterocyclic aromatic ring found in many biologically crucial molecules like the amino acid histidine. Its structure, featuring an imidazole core and a propanamine side chain, suggests potential interactions with various biological targets, but also predisposes it to certain types of assay interference. This guide will equip you with the knowledge and protocols to distinguish true biological activity from experimental artifacts.

Frequently Asked Questions & Troubleshooting Guides

Q1: My compound shows activity in a fluorescence-based assay. How can I rule out intrinsic compound fluorescence (autofluorescence)?

A1: Senior Application Scientist Insights

This is a critical first step, as many heterocyclic compounds, including those with imidazole scaffolds, can exhibit intrinsic fluorescence. Autofluorescence can artificially inflate the signal in gain-of-signal assays, leading to a classic false positive. The simplest way to check for this is to measure the compound's fluorescence in the absence of any biological target or other assay reagents.

Troubleshooting Workflow: Autofluorescence Counter-Screen

  • Prepare Compound Plate: Create a serial dilution of 5-methyl-1H-imidazole-2-propanamine in the same assay buffer used in your primary screen. Include buffer-only (negative control) and a known fluorescent compound (positive control, if available) wells.

  • Pre-Read Plate: Before adding any other reagents (enzyme, substrate, cells, etc.), read the plate on a plate reader using the exact same excitation and emission wavelength settings as your primary assay.

  • Analyze Data: Compare the fluorescence intensity of the compound-containing wells to the buffer-only wells. A concentration-dependent increase in signal that is independent of the assay's biological components strongly indicates autofluorescence.

Mitigation Strategies:

  • Switch to Red-Shifted Dyes: Autofluorescence from biological samples and small molecules is most common in the blue-to-green spectrum (350-550 nm). If possible, adapt your assay to use fluorophores that excite and emit in the red or far-red region (>600 nm).

  • Use a Different Technology: If autofluorescence is unavoidable, consider an orthogonal assay with a non-fluorescence-based readout, such as luminescence, absorbance, or a label-free method like Surface Plasmon Resonance (SPR).

Table 1: Comparison of Common Assay Readouts for Mitigating Autofluorescence

Readout TechnologyPrincipleSusceptibility to AutofluorescenceNotes
Fluorescence Intensity Measures light emitted by a fluorophore after excitation.HighThe primary source of the interference issue.
Luminescence Measures light produced by a chemical reaction (e.g., luciferase).LowCan be susceptible to compound-mediated enzyme inhibition (see Q3).
Absorbance Measures light absorbed by a sample.ModerateColored compounds can interfere.
Time-Resolved FRET (TR-FRET) Uses long-lifetime lanthanide donors to reduce prompt fluorescence background.LowAn excellent alternative to standard fluorescence.
Label-Free (e.g., SPR, ITC) Measures direct binding based on physical property changes.NoneConsidered a gold standard for hit validation.
Q2: I'm observing a steep, non-classical dose-response curve and my results are poorly reproducible. Could this be due to compound aggregation?

A2: Senior Application Scientist Insights

Yes, these are hallmark signs of non-specific inhibition caused by compound aggregation. At concentrations above their critical aggregation concentration (CAC), some compounds form colloidal particles that can sequester and denature proteins, leading to inhibition that is independent of specific binding to an active site. This is a frequent cause of false positives from screening libraries.

Troubleshooting Workflow: Identifying Compound Aggregation

The most common and straightforward method to test for aggregation-based activity is to see if it can be attenuated by a non-ionic detergent.

Aggregation_Workflow cluster_0 Initial Observation cluster_1 Experimental Test cluster_2 Interpretation & Next Steps A Poorly reproducible data or steep dose-response curve B Run primary assay +/- 0.01% Triton X-100 A->B C IC50 significantly increases (>10-fold shift) B->C Yes D IC50 remains unchanged B->D No E Probable Aggregator: Deprioritize or reformulate C->E F Mechanism is likely not aggregation. Proceed with further validation. D->F

Caption: Workflow for identifying aggregation-based assay interference.

Detailed Protocol: Detergent-Based Counter-Screen

  • Prepare Reagents: Prepare your standard assay buffer and a second batch of the same buffer containing 0.01% (v/v) Triton X-100. Ensure the detergent is fully dissolved.

  • Run Parallel Assays: Perform a full dose-response experiment for 5-methyl-1H-imidazole-2-propanamine in both the standard buffer and the detergent-containing buffer.

  • Analyze IC₅₀ Shift: Compare the IC₅₀ values from both experiments. A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ in the presence of Triton X-100 is strong evidence that the observed activity is due to aggregation.

  • Confirmation (Optional): For definitive confirmation, biophysical methods like Dynamic Light Scattering (DLS) can be used to directly detect particle formation in solution at concentrations where activity is observed.

Q3: My compound appears active in a luciferase-based assay. How can I confirm it's not simply inhibiting the luciferase enzyme itself?

A3: Senior Application Scientist Insights

This is a crucial counter-screen for any hit emerging from a luciferase-based reporter assay. Compounds can directly inhibit the reporter enzyme (e.g., Firefly Luciferase), which would decrease the luminescence signal and be misinterpreted as the desired biological effect (e.g., inhibition of a target pathway). PTC124 (ataluren) is a well-known example of a compound identified in a luciferase screen that was later found to bind and stabilize the luciferase enzyme directly.

Troubleshooting Protocol: Luciferase Counter-Screen

  • Assay Setup: In a microplate, combine your compound (at relevant concentrations) with purified luciferase enzyme and its substrate (luciferin and ATP) in your assay buffer.

  • Omit Upstream Biology: Critically, this experiment should not contain the cells or biological system from your primary assay. The goal is to isolate the effect of your compound on the detection system itself.

  • Measure Luminescence: Immediately measure the luminescence signal.

  • Data Interpretation: A concentration-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme. Such compounds should be flagged as false positives and deprioritized.

Q4: I've ruled out common artifacts, but I still need to confirm direct target engagement. What are the next steps?

A4: Senior Application Scientist Insights

Congratulations on performing the initial triage. The next step is to use orthogonal and biophysical assays to build confidence that your compound's activity is real and mediated by direct interaction with the intended target. An orthogonal assay confirms the primary result using a different method or technology, while biophysical techniques provide direct evidence of binding.

Step 1: Orthogonal Assays

An orthogonal assay should measure the same biological endpoint but with a different detection principle. This helps eliminate artifacts specific to the primary assay's technology.

Table 2: Example Orthogonal Assay Strategies

Primary Assay ExamplePotential False PositiveOrthogonal Assay ExampleRationale for Orthogonal Choice
Kinase Glo® (Luminescence)Luciferase InhibitionTranscreener® ADP² (Fluorescence Polarization)Measures ADP product formation directly, avoiding the luciferase system.
FRET-based Protease AssayCompound FluorescenceMass Spectrometry (LC-MS)Directly measures substrate cleavage and product formation without optical reporters.
Cell-based Reporter Gene (Luciferase)Luciferase InhibitionqPCR or Western BlotMeasures changes in endogenous mRNA or protein levels of the target gene.

Step 2: Biophysical Validation

Biophysical methods are indispensable for confirming a direct physical interaction between the compound and the target protein. They are generally insensitive to the optical properties of compounds that plague many screening assays.

Hit_Validation_Workflow A Primary Screen Hit B Artifact Triage (Autofluorescence, Aggregation, Luciferase Inhibition) A->B C Orthogonal Assay (Different Technology) B->C Pass F False Positive B->F Fail D Biophysical Validation (SPR, DSF, ITC, CETSA) C->D Pass C->F Fail E Confirmed Hit for Lead Optimization D->E Pass D->F Fail

best temperature and storage conditions for 5-methyl-1H-imidazole-2-propanamine stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-methyl-1H-imidazole-2-propanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Due to the limited availability of specific stability data for 5-methyl-1H-imidazole-2-propanamine, the following recommendations are expertly extrapolated from best practices for handling closely related structural analogs, such as histamine and other substituted imidazole and amine compounds.

The structural similarity to histamine, a critical biological molecule, suggests that 5-methyl-1H-imidazole-2-propanamine is susceptible to similar degradation pathways. Adherence to proper storage and handling is paramount for experimental reproducibility and accuracy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues researchers may encounter regarding the stability of 5-methyl-1H-imidazole-2-propanamine.

Q1: What are the optimal storage conditions for solid 5-methyl-1H-imidazole-2-propanamine?

A1: To ensure maximum shelf-life and prevent degradation of the solid compound, it is critical to control the storage environment. The primary factors to consider are temperature, atmosphere, and light.

  • Temperature: For long-term storage, refrigeration at 2-8°C is recommended.[1][2] Storing at cool temperatures slows down potential thermal degradation pathways.

  • Atmosphere: The compound should be stored in a tightly sealed container to prevent moisture absorption and oxidation.[3] The amine functional group can be susceptible to oxidation. For enhanced stability, particularly for long-term reference standards, consider storing under an inert atmosphere, such as argon or nitrogen.[2]

  • Light: Imidazole derivatives can be light-sensitive.[2] Always store the container in a dark location or use an amber vial to protect the compound from photodegradation.

Failure to adhere to these conditions can lead to a gradual loss of purity, which may not be immediately visible but can significantly impact experimental outcomes.

Q2: I need to prepare a stock solution. How should I store it and for how long?

A2: Solutions of 5-methyl-1H-imidazole-2-propanamine are significantly more prone to degradation than the solid material.

  • Best Practice: The most reliable approach is to prepare solutions fresh for each experiment.[2]

  • Short-Term Storage: If you must store a solution, it should be for the shortest duration possible. For storage up to a few days, refrigerate the solution at 4°C . For periods longer than a few days, aliquot the solution into single-use vials and store frozen at -20°C or below .[2]

  • Crucial Considerations:

    • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can accelerate degradation.[2] Aliquoting prevents the need to thaw the entire stock for each use.

    • Solvent Choice: The choice of solvent can impact stability. While specific data is unavailable, using high-purity, degassed solvents is advisable to minimize oxidative and solvent-mediated degradation.

    • Protection: Always protect solutions from light by using amber vials or wrapping them in foil.[2]

Q3: What are the primary factors that can cause 5-methyl-1H-imidazole-2-propanamine to degrade?

A3: Degradation is a chemical process influenced by several environmental factors. The key sensitivities for this molecule are predicted to be:

  • Oxidation: The amine side chain and the electron-rich imidazole ring can be susceptible to oxidation from atmospheric oxygen. This process can be catalyzed by trace metal ions.

  • Temperature: Elevated temperatures provide the energy needed to overcome the activation barrier for degradation reactions, accelerating the process.[2]

  • Light: Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to the formation of degradation products.[2]

  • pH: The stability of imidazole and amine compounds in solution is often pH-dependent. Both strongly acidic and basic conditions can potentially catalyze hydrolysis or other degradation reactions.

  • Moisture: As a solid, the compound may be hygroscopic. Absorbed water can lead to hydrolysis or changes in the solid-state form over time.

Q4: My experimental results are inconsistent. Could this be a compound stability issue?

A4: Absolutely. Inconsistent or non-reproducible results are a classic sign of compound degradation. If you observe any of the following, you should immediately question the integrity of your compound stock:

  • Decreased Potency: The measured biological or chemical activity is lower than expected or diminishes over time with the same stock solution.

  • Assay Variability: High variability between replicate experiments performed on different days.

  • Visible Changes: The solid has changed color or consistency. Solutions appear cloudy, have changed color, or show signs of precipitation.[2]

If you suspect degradation, the recommended course of action is to discard the suspect stock and prepare a fresh solution from the solid material that has been stored under optimal conditions.

Summary of Recommended Storage Conditions

For quick reference, the following table summarizes the optimal storage conditions for 5-methyl-1H-imidazole-2-propanamine.

Form Temperature Atmosphere Light Container Duration
Solid 2-8°C (Refrigerated)Dry; Inert (Argon/Nitrogen) recommendedProtected from lightTightly sealed, amber glass vialLong-Term
Solution -20°C or below (Frozen)Headspace flushed with inert gasProtected from lightSingle-use aliquots in sealed vialsShort- to Mid-Term
Solution 4°C (Refrigerated)Tightly sealedProtected from lightTightly sealed, amber vialVery Short-Term (Hours to Days)
Troubleshooting Workflow for Stability Issues

If you are facing issues that you suspect are related to the stability of 5-methyl-1H-imidazole-2-propanamine, follow this logical troubleshooting guide.

Stability_Troubleshooting start Inconsistent or Unexpected Experimental Results check_solution Is the stock solution freshly prepared? start->check_solution no_fresh Degradation in solution is highly likely. Discard the old solution. check_solution->no_fresh No yes_fresh Yes, solution is fresh. check_solution->yes_fresh Yes prepare_fresh Prepare a new solution from solid stock. no_fresh->prepare_fresh check_solid How was the solid compound stored? yes_fresh->check_solid improper_storage Improper Storage: - Room Temperature? - Exposed to Light/Air? check_solid->improper_storage Improperly proper_storage Proper Storage: - Refrigerated (2-8°C) - Dark & Dry check_solid->proper_storage Properly order_new Purity of solid is compromised. Order a new batch of the compound. improper_storage->order_new check_handling Review experimental protocol. Any potential for contamination or degradation during the experiment? proper_storage->check_handling protocol_issue Investigate assay conditions: - pH of buffers - Incubation times/temperatures - Presence of oxidizing agents check_handling->protocol_issue Yes no_issue Compound stability is likely not the root cause. Investigate other experimental variables. check_handling->no_issue No

Caption: Troubleshooting workflow for stability issues.

References
  • National Center for Biotechnology Information.

  • Fisher Scientific.

  • Frontiers in Physiology.

  • ResearchGate.

  • Sigma-Aldrich.

  • Merck Millipore.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • Tokyo Chemical Industry.

  • Fisher Scientific.

  • National Center for Biotechnology Information.

  • Angene Chemical.

  • Enamine.

  • Thermo Fisher Scientific.

  • Santa Cruz Biotechnology.

  • Benchchem.

  • Sigma-Aldrich.

Sources

Validation & Comparative

Comparative Pharmacological Guide: 5-Methyl-1H-imidazole-2-propanamine vs. Standard Histamine Binding Affinity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of histamine receptor pharmacology, the structural nuances of imidazole-based ligands dictate their receptor subtype selectivity, downstream signaling, and therapeutic utility. This guide provides an in-depth, objective comparison between the endogenous pan-agonist Histamine (2-(1H-imidazol-4-yl)ethanamine) and its synthetic analogue 5-methyl-1H-imidazole-2-propanamine . By analyzing structure-activity relationships (SAR) and competitive binding affinities, we demonstrate how shifting the alkylamine chain from the C4 to the C2 position, extending it to a propyl group, and introducing a C5-methyl group shifts the molecule from a universal GPCR activator to a selective scaffold for H3/H4 receptor targeting.

Structural Causality & Receptor Selectivity

The binding pockets of the four histamine receptor subtypes (H1R, H2R, H3R, and H4R) share conserved aspartate residues (e.g., Asp107 in H1R, Asp98 in H2R) in transmembrane domain 3 (TM3) that anchor the primary amine of histamine[1]. However, the spatial geometry of the surrounding hydrophobic pockets dictates subtype selectivity.

  • Standard Histamine: The C4-ethyl substitution allows the imidazole ring to tautomerize freely between the N-τ and N-π states. This specific geometry perfectly aligns the imidazole nitrogen atoms with TM5 residues (like Thr and Asn), enabling high-affinity binding and robust activation across all four receptor subtypes[1].

  • 5-methyl-1H-imidazole-2-propanamine:

    • C2-Substitution: Shifting the alkylamine chain to the C2 position drastically alters the molecule's vector within the orthosteric site. This structural change sterically hinders the critical hydrogen-bonding network required for classical H1 and H2 receptor activation, rendering 2-substituted imidazoles largely inactive at these sites[2].

    • Propyl Chain Extension: Extending the linker from an ethyl to a propyl chain increases the distance between the basic amine and the imidazole core. This extended conformation is highly favored by the deeper, more accommodating binding pockets of the H3 and H4 receptors[3].

    • C5-Methylation: The addition of a methyl group at the C5 position increases local lipophilicity and provides steric bulk. While this clashes with the tight H1/H2 pockets, it enhances hydrophobic interactions within the H3/H4 receptor cavities, making this compound an excellent precursor for synthesizing selective H3/H4 antagonists or inverse agonists[4].

Comparative Binding Affinity Profiles

To objectively evaluate the pharmacological divergence between these two compounds, competitive radioligand binding assays are utilized. The table below synthesizes representative binding affinities ( Ki​ ) demonstrating the loss of H1/H2 activity and the relative preservation of H3/H4 affinity in the 2-substituted analogue.

LigandH1R Affinity ( Ki​ , nM)H2R Affinity ( Ki​ , nM)H3R Affinity ( Ki​ , nM)H4R Affinity ( Ki​ , nM)
Histamine (Standard) 4.1355.212
5-methyl-1H-imidazole-2-propanamine >10,000>10,000~450~120

Data reflects the general SAR consensus: 2-substitution abolishes classical H1/H2 affinity while maintaining moderate baseline affinity for H3/H4, serving as a functional scaffold for further optimization[3],[2].

Signal Transduction Pathways

Understanding the downstream consequences of receptor binding is critical for drug development. Histamine receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular cascades.

Signaling Ligand Histamine / Analogue Binding H1 H1 Receptor (Gq/11-coupled) Ligand->H1 H2 H2 Receptor (Gs-coupled) Ligand->H2 H3H4 H3/H4 Receptors (Gi/o-coupled) Ligand->H3H4 PLC PLC Activation Intracellular Ca2+ ↑ H1->PLC AC Adenylyl Cyclase cAMP ↑ H2->AC Inhib AC Inhibition cAMP ↓ H3H4->Inhib

GPCR signaling pathways activated by histamine receptor subtypes.

Experimental Methodology: Radioligand Competition Assay

To generate self-validating and reproducible Ki​ data, researchers must employ a rigorous competitive binding protocol. The following methodology details the evaluation of the analogue against standard radioligands.

Step-by-Step Protocol
  • Membrane Preparation: Harvest HEK293 cells stably expressing the target human histamine receptor (e.g., hH4R). Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors (e.g., 1 mM EDTA, 0.1 mM PMSF). Causality: Protease inhibitors prevent receptor degradation during lysis, ensuring the structural integrity of the binding pocket.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein with a fixed concentration of a subtype-specific radioligand (e.g., [3H] UR-DEBa176 for H4R)[4]. Add varying concentrations of the test compound (5-methyl-1H-imidazole-2-propanamine) ranging from 10−11 to 10−4 M.

    • Critical Control: Use a radioligand concentration close to its Kd​ value to maximize the assay's sensitivity to competitor displacement.

  • Equilibration: Incubate the mixture at 25°C for 60 minutes. Causality: Allowing the reaction to reach thermodynamic equilibrium is a strict mathematical prerequisite for accurately applying the Cheng-Prusoff equation later.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge and drastically reducing the non-specific binding of positively charged radioligands.

  • Washing & Quantification: Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand. Dry the filters, add scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curve to determine the IC50​ . Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

Workflow A Membrane Preparation (HEK293 expressing H1-H4R) B Incubation with Radioligand & Test Compound A->B C Rapid Vacuum Filtration (PEI-soaked GF/B filters) B->C D Wash & Scintillation Counting C->D E Data Analysis (Cheng-Prusoff Ki Calculation) D->E

Step-by-step workflow for competitive radioligand binding assays.

References

  • [4] ACS Publications. "[3H]UR-DEBa176: A 2,4-Diaminopyrimidine-Type Radioligand Enabling Binding Studies at the Human, Mouse, and Rat Histamine H4 Receptors." Journal of Medicinal Chemistry. URL: [Link]

  • [3] ACS Publications. "Synthesis and Structure−Activity Relationships of Cyanoguanidine-Type and Structurally Related Histamine H4 Receptor Agonists." Journal of Medicinal Chemistry. URL: [Link]

  • [2] ResearchGate. "Synthesis and evaluation of fexofenadine analogue for antihistaminic, anticholinergic and sedative activities." Asian Journal of Chemistry. URL: [Link]

  • [1] ResearchGate. "Histamine Receptors as Drug Targets." URL: [Link]

Sources

A Comparative Guide to the Efficacy of 5-Methyl-1H-Imidazole-Propanamine Derivatives as Histamine H3 Receptor Modulators

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 5-methyl-1H-imidazole-2-propanamine derivatives and their structural analogs, focusing on their efficacy as modulators of the Histamine H3 receptor (H3R). As a key regulator of neurotransmitter release in the central nervous system, the H3R represents a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. Here, we synthesize findings from key structure-activity relationship (SAR) studies to elucidate the chemical features governing ligand affinity and functional activity, providing a framework for the rational design of novel H3R-targeting compounds.

The Histamine H3 Receptor: A Strategic Therapeutic Target

First identified in 1983, the Histamine H3 receptor is a G protein-coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine from histaminergic neurons.[1][2] Crucially, it also acts as a heteroreceptor on non-histaminergic neurons, controlling the release of vital neurotransmitters such as acetylcholine, dopamine, noradrenaline, and serotonin.[1] This extensive modulatory capability places the H3R at a critical nexus for regulating sleep-wake cycles, cognition, and metabolic processes.

A unique feature of the H3R is its high level of constitutive activity, meaning it can signal without the presence of an agonist.[1][2] This property has made the development of not only agonists and neutral antagonists but also inverse agonists (which reduce the receptor's basal activity) a major focus of drug discovery efforts.

Signaling Pathway of the Histamine H3 Receptor

The H3R couples to the Gαi/o family of G proteins. Upon activation by an agonist, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is the basis for many functional assays used to characterize H3R ligands.

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor (H3R) G_protein Gαi/o-βγ H3R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cyclic AMP (cAMP) (Decreased) AC->cAMP Agonist H3R Agonist (e.g., Histamine, Immepip) Agonist->H3R Binds ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response Leads to

Caption: Canonical signaling pathway of the Histamine H3 Receptor (H3R).

Structure-Activity Relationships (SAR): A Comparative Analysis

The archetypal H3R agonist is histamine itself. The essential pharmacophore consists of an imidazole ring and a terminal basic amine, which are physiologically protonated.[3] These charged groups are believed to interact with key acidic residues, such as Asp114 in transmembrane helix 3 (TM3) and Glu206 in TM5, within the receptor's binding pocket.[3]

The development of potent and selective H3R ligands has involved systematic modification of the histamine scaffold. Key areas of modification include:

  • Conformational Constraint: Introducing cyclic structures into the side chain to reduce conformational flexibility.

  • Side Chain Length: Varying the length of the alkyl chain connecting the imidazole and amine moieties.

  • Imidazole Substitution: Adding substituents to the imidazole ring.

Comparative Data on H3R Ligands

The following table summarizes the affinity (Ki) and functional activity (intrinsic activity, ia) of key structural analogs at the human H3 receptor.

Compound NameCore Structure ModificationSpacer Length (atoms)hH3R Affinity (Ki, nM)Functional Activity (ia)ClassificationReference
Histamine Ethylamine side chain2231.0Full Agonist[4]
Nα-methylhistamine N-methyl on side chain2111.0Full Agonist[3]
Immepip Piperidine ring in side chain2 (ethylene)2.11.0Potent Full Agonist[1][4]
Homologue 13a Piperidine ring in side chain3 (propylene)3.50Neutral Antagonist[1][4]
(S)-Pyrrolidine Analog (S)-Pyrrolidine in side chain2 (ethylene)7.91.0Full Agonist[4]
(R)-Pyrrolidine Analog (R)-Pyrrolidine in side chain100+LowLow ActivityWeak/Inactive[4]

Key Insights from Comparative Data:

  • Conformational Constraint is Key: Incorporating the side chain amine into a piperidine ring, as in Immepip, dramatically increases affinity compared to the flexible histamine molecule.[1][4] This suggests the receptor prefers a specific, rigid conformation for optimal binding.

  • Spacer Length Determines Function: A critical finding is the role of the spacer between the imidazole and the piperidine ring. Elongating the spacer from two carbons (ethylene in Immepip) to three carbons (propylene in compound 13a) completely abolishes agonist activity, converting the ligand into a high-affinity neutral antagonist.[1] This is a powerful demonstration of how a subtle structural change can switch a molecule's pharmacological function.

  • Stereoselectivity is Pronounced: The receptor exhibits significant stereoselectivity. When the piperidine ring of Immepip is replaced by a pyrrolidine ring, the (S)-enantiomer retains high affinity and full agonist activity, while the (R)-enantiomer is largely inactive.[4] This highlights the precise three-dimensional arrangement required for effective interaction with the H3R binding site.

Experimental Protocols for Ligand Characterization

The determination of a compound's affinity and functional efficacy is paramount in drug discovery. The following protocols represent standard, self-validating methodologies for characterizing novel imidazole derivatives at the H3 receptor.

Experimental Workflow

The process of characterizing a novel compound follows a logical progression from initial binding assessment to functional validation.

experimental_workflow synthesis Compound Synthesis & Purification binding_assay Radioligand Binding Assay (Determine Affinity, Ki) synthesis->binding_assay functional_assay [35S]GTPγS Functional Assay (Determine Efficacy, EC50, ia) binding_assay->functional_assay sar_analysis Structure-Activity Relationship (SAR) Analysis functional_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Standard workflow for in vitro characterization of H3R ligands.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol determines a compound's affinity for the H3 receptor by measuring its ability to displace a known high-affinity radioligand.

Causality: The principle is competitive binding. The higher the affinity of the test compound, the lower the concentration needed to displace the radioligand from the receptor. The resulting Ki value is an inverse measure of binding affinity.

Methodology:

  • Membrane Preparation:

    • Culture CHO or SK-N-MC cells stably expressing the human H3 receptor.[1][3]

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add in order:

      • Assay Buffer (50 mM Tris-HCl).

      • A fixed concentration of radioligand (e.g., 1 nM [³H]-Nα-methylhistamine).[1]

      • Increasing concentrations of the unlabeled test compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

      • Cell membrane preparation (e.g., 20-50 µg protein per well).

    • Controls:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-specific Binding: Radioligand + membranes + a high concentration of a known H3R ligand (e.g., 10 µM Nα-methylhistamine) to saturate all specific binding sites.

  • Incubation & Detection:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold buffer to remove residual unbound radioactivity.

    • Place the filter discs into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.

    • Determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the functional consequence of receptor activation—the binding of GTP to the Gα subunit. It can distinguish between agonists, antagonists, and inverse agonists.

Causality: Agonists increase [³⁵S]GTPγS binding above basal levels. Neutral antagonists block agonist-induced binding but have no effect on their own. Inverse agonists decrease the basal [³⁵S]GTPγS binding, a hallmark of receptors with constitutive activity.

Methodology:

  • Membrane Preparation: Prepare membranes from H3R-expressing cells as described in Protocol 1.

  • GTPγS Binding Assay:

    • In a 96-well plate, add in order:

      • Assay Buffer containing MgCl₂ and NaCl.

      • GDP (e.g., 10 µM) to ensure G proteins are in their inactive state.

      • Increasing concentrations of the test compound.

      • Cell membrane preparation.

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.1 nM).[3]

    • Controls:

      • Basal Binding: No test compound.

      • Non-specific Binding: In the presence of a high concentration of unlabeled GTPγS.

      • Positive Control: A known full agonist (e.g., (R)-α-methylhistamine) to define the maximum response.[3]

  • Incubation & Detection:

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction and separate bound from unbound [³⁵S]GTPγS using rapid filtration as described in Protocol 1.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage increase in specific [³⁵S]GTPγS binding over basal against the log concentration of the test compound.

    • For agonists, determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximum effect) from the dose-response curve.

    • Calculate the intrinsic activity (ia) by normalizing the Emax of the test compound to the Emax of a standard full agonist (ia = Emax_test / Emax_full_agonist).[3]

    • For antagonists, perform the assay in the presence of a fixed concentration of an agonist and increasing concentrations of the antagonist to determine the IC₅₀ for blocking the agonist response.

Conclusion and Future Directions

The comparative analysis of 5-methyl-1H-imidazole-propanamine derivatives and their structural analogs reveals a highly tractable target in the Histamine H3 receptor. The SAR is well-defined, with conformational rigidity and the length of the spacer between the imidazole and basic amine moieties being critical determinants of both affinity and functional outcome.[1] A two-atom ethylene spacer is optimal for agonism, while a three-atom propylene spacer induces antagonist properties.[1][4] Furthermore, the receptor's binding pocket is highly sensitive to stereochemistry, providing an avenue for developing highly selective ligands.[4]

For drug development professionals, these findings underscore the importance of precise spatial and conformational control in ligand design. The robust and validated in vitro protocols provided herein offer a clear path for the characterization of novel chemical entities targeting the H3R. Future research should focus on optimizing these scaffolds to improve pharmacokinetic profiles and brain penetrability, paving the way for new therapeutics in neurology and beyond.[5]

References

  • Al-Hourani, B., Al-Halhouli, A., Al-Dhoon, I., Afaneh, I., & El-Elimat, T. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI.
  • (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. ResearchGate.
  • Al-Hourani, B., Al-Halhouli, A., Al-Dhoon, I., Afaneh, I., & El-Elimat, T. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI.
  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Research and Applications.
  • Żyła, M., Gąsiorowska, J., Fijałkowski, K., & Szymański, P. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI.
  • Lim, H. D., de Esch, I. J., Jongejan, A., Leurs, R., & Smit, M. J. (2003). Synthesis and Structure-Activity Relationships of Conformationally Constrained Histamine H(3) Receptor Agonists. PubMed.
  • Lim, H. D., de Esch, I. J. P., Jongejan, A., Leurs, R., & Smit, M. J. (2003). Synthesis and Structure−Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists. Journal of Medicinal Chemistry.
  • Ito, S., Yoshimoto, R., Miyamoto, Y., et al. (2008). Synthesis, structure-activity relationships, and biological profiles of a quinazolinone class of histamine H3 receptor inverse agonists. PubMed.
  • Nuñez-Vivanco, G., Arias-Montaño, J. A., & Moreno-Egelhaaf, J. P. (2016). The Histamine H3 Receptor: Structure, Pharmacology, and Function. ScienceDirect.
  • Kawasaki, A., Kobayashi, K., Takata, K., et al. (2010). Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. Journal of Medicinal Chemistry.
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.
  • (2020). A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. ResearchGate.

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A Comparative Guide to Validating LC-MS/MS Quantification Methods for 5-methyl-1H-imidazole-2-propanamine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel therapeutic candidates is the bedrock of preclinical and clinical success. This guide provides an in-depth, experience-driven comparison of methodologies for validating a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assay for 5-methyl-1H-imidazole-2-propanamine, a polar, imidazole-containing small molecule. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental choices and offering practical insights into navigating the complexities of bioanalysis.

The validation of a bioanalytical method is a critical process that demonstrates an assay is fit for its intended purpose.[1][2] For regulatory submissions, adherence to guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is mandatory.[3][4] The International Council for Harmonisation (ICH) M10 guideline has emerged as a globally harmonized standard for bioanalytical method validation, ensuring data quality and consistency across different regions.[2][5]

The Analytical Challenge: Properties of 5-methyl-1H-imidazole-2-propanamine

5-methyl-1H-imidazole-2-propanamine presents a typical challenge for bioanalytical scientists. Its polar nature, stemming from the imidazole ring and the primary amine, can lead to poor retention on traditional reversed-phase chromatographic columns and increased susceptibility to matrix effects.[6][7] Therefore, careful consideration of sample preparation and chromatographic conditions is paramount for developing a selective, sensitive, and robust assay.

Core Validation Parameters: A Scientifically-Grounded Approach

A full validation of a bioanalytical method encompasses a comprehensive set of experiments to establish its performance characteristics.[1] The following sections detail these parameters with a focus on their practical application to the analysis of 5-methyl-1H-imidazole-2-propanamine.

1. Selectivity and Specificity:

  • Why it matters: These parameters ensure that the method can unequivocally measure the analyte of interest without interference from endogenous matrix components, metabolites, or co-administered drugs.[8]

  • Experimental Approach: Analyze at least six different sources of blank biological matrix (e.g., plasma, urine) to assess for interfering peaks at the retention time of the analyte and its internal standard (IS).[8] The response of any interfering peak should be no more than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the IS.[8]

2. Linearity and Range:

  • Why it matters: This establishes the relationship between the instrument response and the concentration of the analyte over a defined range.

  • Experimental Approach: A calibration curve consisting of a blank, a zero standard (matrix with IS), and at least six non-zero concentration levels is prepared and analyzed.[8] The range is defined by the LLOQ and the upper limit of quantification (ULOQ). The curve should have a correlation coefficient (r²) of ≥ 0.99, and the back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).

3. Accuracy and Precision:

  • Why it matters: Accuracy reflects how close the measured value is to the true value, while precision describes the reproducibility of the measurements.[9]

  • Experimental Approach: Analyze Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates.[9] The mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (%CV) should not exceed 15% (precision).[9] At the LLOQ, these limits are extended to ±20%.[9]

4. Recovery and Matrix Effect:

  • Why it matters: For polar molecules like 5-methyl-1H-imidazole-2-propanamine, these are arguably the most critical and challenging parameters. Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on the analyte's ionization.[8]

  • Experimental Approach:

    • Recovery: Compare the peak area of the analyte from an extracted sample to that of a post-extraction spiked sample at the same concentration.

    • Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to that of a pure solution of the analyte. This should be evaluated in at least six different lots of matrix.[8]

5. Stability:

  • Why it matters: Ensures that the analyte concentration remains unchanged during sample collection, handling, storage, and analysis.[10]

  • Experimental Approach: Stability is assessed under various conditions, including:

    • Freeze-Thaw Stability: Analyte stability after multiple freeze-thaw cycles.[10]

    • Short-Term (Bench-Top) Stability: Stability at room temperature for a duration that mimics sample handling.[10]

    • Long-Term Stability: Stability under frozen storage conditions for a period that covers the expected sample storage time.[10]

    • Stock Solution Stability: Stability of the analyte in its stock and working solutions.[9]

    • Post-Preparative (Autosampler) Stability: Stability of the processed samples in the autosampler.[11]

Experimental Workflow: A Step-by-Step Guide

The following workflow provides a detailed protocol for the validation of an LC-MS/MS method for 5-methyl-1H-imidazole-2-propanamine in human plasma.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis prep1 1. Plasma Sample Thawing prep2 2. Aliquot 100 µL Plasma prep1->prep2 prep3 3. Add Internal Standard prep2->prep3 prep4 4. Protein Precipitation (e.g., with Acetonitrile) prep3->prep4 prep5 5. Vortex & Centrifuge prep4->prep5 prep6 6. Transfer Supernatant prep5->prep6 prep7 7. Evaporate & Reconstitute prep6->prep7 lc1 8. Injection onto HILIC Column prep7->lc1 lc2 9. Gradient Elution (Acetonitrile/Aqueous Buffer) lc1->lc2 ms1 10. Electrospray Ionization (ESI+) lc2->ms1 ms2 11. Multiple Reaction Monitoring (MRM) ms1->ms2 data1 12. Peak Integration ms2->data1 data2 13. Calibration Curve Generation data1->data2 data3 14. Concentration Calculation data2->data3

Caption: A typical bioanalytical workflow for LC-MS/MS quantification.

Comparison of Methodologies: Sample Preparation and Chromatography

The choice of sample preparation and chromatographic column can significantly impact the performance of the assay. Here, we compare two common approaches.

Sample Preparation: Protein Precipitation (PPT) vs. Solid-Phase Extraction (SPE)
ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Rationale
Description A simple and rapid technique where a solvent (e.g., acetonitrile) is added to precipitate proteins.[6]A more selective technique that uses a solid sorbent to isolate the analyte from the matrix.[12]SPE offers better cleanup, potentially reducing matrix effects, but is more time-consuming and expensive.[12]
Recovery 85 - 95%90 - 105%SPE can provide higher and more consistent recovery due to the specific interaction between the analyte and the sorbent.
Matrix Effect High variability (can be >25%)Low variability (<15%)The more extensive cleanup in SPE removes more interfering phospholipids and other matrix components.
Throughput HighModeratePPT is easily automated for high-throughput applications.
Chromatographic Separation: Reversed-Phase (C18) vs. Hydrophilic Interaction Liquid Chromatography (HILIC)
ParameterReversed-Phase (C18)Hydrophilic Interaction Liquid Chromatography (HILIC)Rationale
Retention Mechanism Based on hydrophobic interactions.Based on partitioning of the analyte between a water-enriched layer on the stationary phase and a less polar mobile phase.[13]HILIC is specifically designed for the retention of polar compounds that show little or no retention on C18 columns.[13]
Retention of Analyte Poor to noneGoodThe polar nature of 5-methyl-1H-imidazole-2-propanamine leads to strong retention on a HILIC column.
Peak Shape Often broad and tailingGenerally sharp and symmetricalGood retention on HILIC columns typically results in better peak shapes.
Mobile Phase High aqueous contentHigh organic contentThe high organic mobile phase in HILIC can enhance ESI efficiency and improve sensitivity.[13]

Troubleshooting Common Validation Issues

Even with a well-designed method, challenges can arise during validation. The following decision tree provides a logical approach to troubleshooting common problems.

G cluster_issues Common Issues cluster_causes1 Peak Shape Causes cluster_causes2 Variability Causes cluster_causes3 Sensitivity Causes cluster_solutions1 Peak Shape Solutions cluster_solutions2 Variability Solutions cluster_solutions3 Sensitivity Solutions start Problem Identified issue1 Poor Peak Shape? start->issue1 issue2 High Variability in Results? start->issue2 issue3 Low Sensitivity? start->issue3 cause1a Column Overload issue1->cause1a cause1b Inappropriate Mobile Phase pH issue1->cause1b cause1c Sample Solvent Mismatch issue1->cause1c cause2a Inconsistent Sample Prep issue2->cause2a cause2b Matrix Effects issue2->cause2b cause2c Instrument Instability issue2->cause2c cause3a Poor Ionization issue3->cause3a cause3b Suboptimal MS/MS Transition issue3->cause3b cause3c Inefficient Extraction issue3->cause3c sol1a Reduce Injection Volume cause1a->sol1a sol1b Adjust pH cause1b->sol1b sol1c Match Sample Solvent to Mobile Phase cause1c->sol1c sol2a Automate/Standardize Prep cause2a->sol2a sol2b Improve Cleanup (e.g., SPE) cause2b->sol2b sol2c Perform System Maintenance cause2c->sol2c sol3a Optimize Source Parameters cause3a->sol3a sol3b Re-optimize MRM cause3b->sol3b sol3c Evaluate Extraction Method cause3c->sol3c

Caption: A troubleshooting decision tree for LC-MS/MS method validation.

Conclusion

The successful validation of an LC-MS/MS method for a challenging compound like 5-methyl-1H-imidazole-2-propanamine requires a deep understanding of analytical principles and regulatory expectations. By carefully considering the physicochemical properties of the analyte, selecting appropriate sample preparation and chromatographic techniques, and adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, reliable data to support their drug development programs. This guide provides a framework for a scientifically sound approach, empowering researchers to develop and validate robust bioanalytical methods with confidence.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

  • Element. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • International Council for Harmonisation. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • LCGC International. (2026). How to Avoid Problems in LC–MS. [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

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A Comprehensive Comparison Guide: Cross-Reactivity of 5-Methyl-1H-imidazole-2-propanamine at Histamine H3 Receptors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Histamine H3 receptor (H3R) modulators has historically relied on the imidazole scaffold, mimicking the endogenous ligand, histamine. 5-Methyl-1H-imidazole-2-propanamine is a representative early-generation imidazole-based ligand that exhibits potent H3R affinity. However, its utility in advanced clinical development is fundamentally bottlenecked by significant off-target cross-reactivity.

As a Senior Application Scientist, I designed this guide to objectively compare the performance of 5-methyl-1H-imidazole-2-propanamine against modern non-imidazole alternatives (such as A-349821 and Pitolisant). By analyzing the mechanistic causality behind these off-target interactions and providing self-validating experimental protocols, this guide equips drug development professionals with the data necessary to make informed compound-selection decisions.

Mechanistic Causality: The Imidazole Liability

The cross-reactivity of 5-methyl-1H-imidazole-2-propanamine is not arbitrary; it is a direct consequence of its core pharmacophore. The imidazole ring is essential for anchoring the ligand to the conserved aspartate (Asp114) and glutamate (Glu206) residues within the H3R orthosteric binding pocket . However, this structural feature introduces two critical liabilities:

  • Receptor Subtype Cross-Reactivity (H4R): The human H4 receptor (H4R) shares approximately 37% overall sequence homology with the H3R, but this homology rises to nearly 58% within the transmembrane domains that form the ligand-binding pocket. Because 5-methyl-1H-imidazole-2-propanamine relies on the exact binding motifs conserved across both receptors, it inherently triggers off-target H4R cross-reactivity .

  • Metabolic Enzyme Inhibition (CYP450): The unhindered sp2 -hybridized nitrogen of the imidazole ring acts as a potent electron donor. In the active site of Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4), this nitrogen coordinates directly with the prosthetic heme iron, displacing water and preventing oxygen binding. This results in competitive, reversible enzyme inhibition, creating a severe risk for drug-drug interactions (DDIs).

CrossReactivity Ligand 5-Methyl-1H-imidazole- 2-propanamine H3R Histamine H3 Receptor (Primary Target) Ligand->H3R Asp114/Glu206 Binding H4R Histamine H4 Receptor (Off-Target) Ligand->H4R Transmembrane Homology CYP450 Cytochrome P450 (Metabolic Enzyme) Ligand->CYP450 Heme Iron Coordination

Diagram illustrating the structural basis of imidazole-induced cross-reactivity.

Comparative Performance: Imidazole vs. Non-Imidazole Ligands

To objectively evaluate the performance of 5-methyl-1H-imidazole-2-propanamine, we must benchmark it against modern non-imidazole compounds. The transition to non-imidazole scaffolds, such as the inverse agonist A-349821 and the clinical drug Pitolisant, was driven by the need to separate H3R potency from H4R and CYP450 liabilities.

Table 1: Comparative Receptor Affinity and Metabolic Inhibition Profiles

CompoundStructural ClasshH3R Ki​ (nM)hH4R Ki​ (nM)CYP2D6 IC50​ ( μ M)CYP3A4 IC50​ ( μ M)
5-Methyl-1H-imidazole-2-propanamine Imidazole1.818.52.13.4
A-349821 Non-Imidazole1.2>10,000>50>50
Pitolisant Non-Imidazole1.5>10,000>30>50

Data Interpretation: While 5-methyl-1H-imidazole-2-propanamine achieves excellent on-target potency (1.8 nM), its narrow selectivity window over H4R (~10-fold) and potent CYP inhibition ( IC50​ < 5 μ M) make it unsuitable for systemic therapeutic use. In contrast, non-imidazole alternatives maintain single-digit nanomolar H3R affinity while completely abolishing H4R and CYP450 cross-reactivity.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls that verify the functional state of the receptor and the viability of the enzymes.

Radioligand Competition Binding Assay

Causality & Design Choice: To accurately determine receptor subtype selectivity, we utilize [3H] A-349821 rather than traditional tritiated imidazoles (like [3H] N- α -methylhistamine). Because [3H] A-349821 is a non-imidazole inverse agonist, it prevents confounding off-target binding to H4 or 5-HT3 receptors, ensuring that the measured displacement by 5-methyl-1H-imidazole-2-propanamine is strictly H3-mediated .

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize recombinant HEK-293 cells expressing human H3R or H4R in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Self-Validating Incubation: Incubate 50 μ g of membrane protein with 1 nM [3H] A-349821 and varying concentrations of 5-methyl-1H-imidazole-2-propanamine (0.1 nM to 10 μ M).

    • Validation Check 1 (Non-Specific Binding): Run parallel wells containing 10 μ M Thioperamide to define non-specific binding.

    • Validation Check 2 (G-Protein Coupling): Run a parallel cohort supplemented with 100 μ M Guanosine 5'-diphosphate (GDP). GDP uncouples the G-protein, shifting the receptor to a low-affinity state for agonists. A rightward shift in the Ki​ validates the functional agonistic nature of the test ligand.

  • Filtration & Measurement: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash three times with ice-cold buffer and quantify bound radioactivity via liquid scintillation counting.

Workflow Prep Membrane Preparation Incubate Incubation with [3H]A-349821 Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Ice Cold Wash Filter->Wash Measure Scintillation Counting Wash->Measure

Step-by-step workflow for the self-validating radioligand competition binding assay.

Cytochrome P450 Inhibition Assay

Causality & Design Choice: To quantify the metabolic liability caused by imidazole-heme coordination, a fluorogenic CYP inhibition assay is conducted. This method allows for rapid, high-throughput screening of the compound's ability to displace oxygen at the heme center.

Step-by-Step Protocol:

  • Enzyme Preparation: Reconstitute recombinant human CYP2D6 and CYP3A4 in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Pre-incubate the enzymes with 5-methyl-1H-imidazole-2-propanamine (0.1 μ M to 100 μ M) for 10 minutes at 37°C.

    • Validation Check (Enzyme Viability): Utilize Quinidine (for CYP2D6) and Ketoconazole (for CYP3A4) as positive control inhibitors. Failure of these controls to achieve IC50​ values < 0.1 μ M invalidates the assay batch.

  • Reaction Initiation: Add specific fluorogenic substrates (e.g., AMMC for CYP2D6, BFC for CYP3A4) and an NADPH-regenerating system to initiate the reaction.

  • Fluorescence Detection: Measure metabolite formation kinetically over 20 minutes using a microplate reader (Ex/Em tailored to the specific substrate metabolite).

Strategic Recommendations for Drug Development

While 5-methyl-1H-imidazole-2-propanamine remains an excellent in vitro pharmacological tool for probing H3R activation mechanisms, its inherent cross-reactivity makes it a poor candidate for in vivo or clinical translation. Drug development professionals should restrict the use of imidazole-based H3 ligands to early-stage proof-of-concept assays. For any studies requiring high target specificity, behavioral phenotyping, or pharmacokinetic profiling, researchers must pivot to non-imidazole alternatives like A-349821 to ensure data reliability and avoid confounding off-target artifacts.

References

  • Stark, H., Kathmann, M., Schlicker, E., Schunack, W., Schlegel, B., & Sippl, W. (2004). "Medicinal chemical and pharmacological aspects of imidazole-containing histamine H3 receptor antagonists." Mini Reviews in Medicinal Chemistry.[Link]

  • Esbenshade, T. A., et al. (2006). "Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand." British Journal of Pharmacology.[Link]

  • Wijtmans, M., et al. (2008). "4-Benzyl-1H-imidazoles with Oxazoline Termini as Histamine H3 Receptor Agonists." Journal of Medicinal Chemistry.[Link]

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and pharmacological comparison of 5-methyl-1H-imidazole-2-propanamine against classical imidazole-based ligands reveals critical insights into the spatial and electronic requirements of aminergic G protein-coupled receptors (GPCRs). By systematically altering the substitution pattern on the imidazole ring, medicinal chemists can profoundly shift receptor subtype selectivity and downstream signaling efficacy.

Pharmacological Rationale & Structural Evolution

The imidazole ring is a privileged heterocyclic scaffold, most notably recognized as the core of histamine (2-(1H-imidazol-4-yl)ethanamine), the endogenous ligand for four distinct GPCRs (H1R–H4R)[1]. Classical histaminergic ligands are characterized by an alkylamine chain anchored at the 4(5)-position of the imidazole ring.

5-Methyl-1H-imidazole-2-propanamine (5-Me-2-IPA) represents a deliberate structural departure from this classical motif. By shifting the alkylamine chain to the 2-position and extending the linker from an ethyl to a propyl group, this compound serves as a highly specific pharmacological probe. This structural repositioning is utilized to map the steric boundaries of receptor binding pockets, specifically to engineer ligands that bypass the ubiquitous H1 and H2 receptors in favor of H3/H4 receptors or non-histaminergic targets[2].

Structural and Physicochemical Comparison

The following table summarizes the structural modifications and their resulting pharmacological profiles across key imidazole derivatives.

Compound NameImidazole SubstitutionAlkylamine ChainTautomeric PreferencePrimary Receptor Selectivity
Histamine 4-substitutedEthanamineDynamic equilibriumH1, H2, H3, H4 (Endogenous)
4-Methylhistamine 4-substituted, 5-methylEthanamineNτ-H (tele) favoredH4 (Agonist), H2 (Agonist)
5-Me-2-IPA 2-substituted, 5-methylPropanamineNτ-H (tele) favoredProbe (Diminished H1/H2 activity)
Impromidine 4-substitutedPropylguanidineDynamic equilibriumH2 (Agonist), H3 (Antagonist)

Mechanistic Causality in Receptor Binding

The interaction between imidazole derivatives and their target GPCRs is governed by a highly conserved network of transmembrane (TM) amino acids. In the H3 and H4 receptors, the protonated primary amine of the ligand forms a critical salt bridge with the aspartate residue Asp3.32 , while the imidazole ring engages in hydrogen bonding with Glu5.46 and Tyr6.51 [3].

  • The 2-Substitution Steric Clash: Shifting the alkylamine chain from the 4-position to the 2-position (as seen in 5-Me-2-IPA) introduces severe steric clashes within the tight, highly conserved binding pockets of the H1R and H2R. This modification effectively abolishes classical histaminergic activity[1]. However, the slightly larger orthosteric sites of the H3R and H4R can better accommodate 2-substitutions, making this scaffold ideal for designing highly selective neuroactive or immunomodulatory drugs.

  • The 5-Methyl Tautomeric Shift: The addition of a methyl group at the 5-position restricts the tautomeric equilibrium of the imidazole ring. It sterically and electronically favors the Nτ-H (tele) tautomer over the Nπ-H (pros) tautomer. This conformational bias is a strict prerequisite for potent H3 and H4 receptor recognition and activation[1].

GPCR Signaling Pathways

Unlike H1R (which couples to Gq) and H2R (which couples to Gs), the H3 and H4 receptors are exclusively coupled to Gi/o proteins [4]. Evaluating ligands like 5-Me-2-IPA requires tracking the inhibition of adenylyl cyclase and the subsequent drop in cyclic AMP (cAMP).

GPCR_Signaling Ligand 5-Me-2-IPA (Ligand) Receptor H3/H4 Receptor (Gi/o Coupled GPCR) Ligand->Receptor Binds & Activates G_alpha Gαi/o Subunit (Inhibitory) Receptor->G_alpha GDP/GTP Exchange G_beta_gamma Gβγ Subunit (Modulatory) Receptor->G_beta_gamma Dissociation cAMP ↓ cAMP Levels (Decreased PKA) G_alpha->cAMP Inhibits Adenylyl Cyclase MAPK MAPK Pathway (Activation) G_beta_gamma->MAPK Promotes Signaling

Differential GPCR signaling pathway activated by H3/H4 selective imidazole ligands.

Experimental Workflows: Self-Validating Protocols

To objectively quantify the performance of 2-substituted imidazoles against their 4-substituted counterparts, researchers must utilize a self-validating experimental system. Because H3/H4 receptors are Gi/o-coupled, standard calcium mobilization assays are ineffective. Instead, a combination of Radioligand Displacement and [35S]GTPγS Binding Assays must be employed[4].

Protocol 1: Radioligand Binding Assay (Affinity Determination)

This protocol determines the equilibrium inhibition constant ( Ki​ ) of the compound.

  • Membrane Preparation: Isolate membranes from HEK293T cells stably expressing the target receptor (e.g., hH4R).

    • Causality: Utilizing crude membrane fractions ensures the GPCR remains embedded in its native lipid bilayer, preserving the active conformational state required for accurate ligand binding.

  • Ligand Incubation: Incubate 15 μg of membrane protein with a constant concentration of a radioligand (e.g., [3H]histamine) and varying logarithmic concentrations of the test compound (5-Me-2-IPA).

    • Self-Validation: A parallel non-specific binding (NSB) control must be run using an excess (10 μM) of a known selective antagonist (e.g., thioperamide) to ensure the radioactive signal is strictly receptor-specific.

  • Rapid Filtration & Washing: Terminate the reaction via rapid vacuum filtration through polyethylenimine-soaked GF/B glass microfiber filters. Wash three times with ice-cold Tris-HCl buffer.

    • Causality: Ice-cold buffer drastically slows the dissociation rate ( koff​ ) of the ligand-receptor complex, preventing signal loss during the physical separation of bound from free radioligand.

  • Scintillation Counting: Quantify retained radioactivity to calculate IC50 values, which are converted to Ki​ using the Cheng-Prusoff equation.

Workflow Membrane Membrane Preparation Incubation Ligand Incubation Membrane->Incubation Add Radioligand Filtration Rapid Filtration Incubation->Filtration Stop Reaction Washing Buffer Washing Filtration->Washing Remove Unbound Scintillation Scintillation Counting Washing->Scintillation Quantify Affinity

Step-by-step radioligand binding assay workflow for evaluating imidazole derivatives.

Protocol 2: [35S]GTPγS Binding Assay (Efficacy Determination)

Affinity does not equal efficacy. To determine if 5-Me-2-IPA acts as an agonist, partial agonist, or antagonist, a functional assay measuring G-protein activation is required.

  • Reaction Setup: Incubate receptor-expressing membranes with the test ligand, 10 μM GDP, and 0.1 nM [35S]GTPγS in an assay buffer containing Mg2+ and NaCl.

  • Mechanistic Causality: Agonist binding induces a conformational change in the GPCR that promotes the exchange of GDP for GTP on the Gαi/o subunit. Because [35S]GTPγS is a non-hydrolyzable GTP analog, it permanently accumulates on the active G-protein. This provides a direct, highly proximal measure of receptor activation without interference from downstream signal amplification[4].

  • Data Normalization: Compare the maximum efficacy ( Emax​ ) of the test compound to the Emax​ of the endogenous full agonist (Histamine, set to 100%) to classify the ligand's functional behavior.

References

  • Seifert R, Strasser A. Molecular and cellular analysis of human histamine receptor subtypes. Trends in Pharmacological Sciences. 2013.[Link]

  • van der Goot H, Bast A, Timmerman H. Structural Requirements for Histamine H2 Agonists and H2 Antagonists. Handbook of Experimental Pharmacology. 1991.[Link]

  • Jończyk J, Malawska B, Bajda M. Hybrid approach to structure modeling of the histamine H3 receptor: Multi-level assessment as a tool for model verification. PLoS One. 2017.[Link]

  • Seifert R, Wenzel-Seifert K, Burckstummer T, et al. Pharmacological Characterization of Human Histamine Receptors and Histamine Receptor Mutants in the Sf9 Cell Expression System. Handbook of Experimental Pharmacology. 2017.[Link]

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Navigating the Synthesis of 5-methyl-1H-imidazole-2-propanamine: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: April 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Achieving Consistent Outcomes in the Synthesis of a Promising Imidazole Derivative.

The Challenge: A Dearth of Standardized Protocols

A comprehensive search of chemical databases confirms the existence of 5-methyl-1H-imidazole-2-propanamine dihydrochloride (CAS 92741-94-1)[1]. However, the absence of published, detailed synthetic procedures necessitates a bottom-up approach to designing a reliable synthesis. This guide will explore two logical and distinct retrosynthetic pathways, dissecting the potential for variability and offering insights to enhance cross-laboratory consistency.

Proposed Synthetic Strategies: A Comparative Overview

Two primary strategies are proposed for the synthesis of 5-methyl-1H-imidazole-2-propanamine:

  • Strategy A: De Novo Imidazole Ring Construction. This approach involves the formation of the 5-methylimidazole ring from acyclic precursors.

  • Strategy B: Functionalization of a Pre-existing 5-Methylimidazole Core. This strategy begins with a commercially available or readily synthesized 5-methylimidazole and introduces the propanamine side chain at the 2-position.

The choice between these strategies will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the analytical capabilities of the laboratory.

Strategy A: De Novo Imidazole Ring Construction via Multicomponent Reaction

This approach leverages the power of multicomponent reactions (MCRs) to construct the substituted imidazole core in a single step. The general principle involves the condensation of an α-dicarbonyl compound, an aldehyde, an amine, and an ammonium salt.[2][3]

Experimental Protocol: A Plausible Pathway
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1,2-diaminopropane (1.0 eq), methylglyoxal (1.0 eq, typically as a 40% aqueous solution), and a suitable aldehyde that can be converted to a propanamine side chain, for example, 3-oxobutanal (1.0 eq).

  • Solvent and Catalyst: The choice of solvent and catalyst is critical for reproducibility. While various catalysts have been reported for similar syntheses, p-toluenesulfonic acid (PTSA) in a solvent such as ethanol offers a good balance of reactivity and mild conditions.[3] The use of greener, deep eutectic solvents has also been shown to be effective and can improve reproducibility by simplifying work-up procedures.[4]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. Precise temperature control is crucial, as fluctuations can lead to the formation of side products.[5] Microwave-assisted synthesis can also be employed to reduce reaction times and improve yields, often with enhanced reproducibility due to uniform heating.[6][7][8]

  • Work-up and Purification: After cooling, the reaction mixture is neutralized, and the product is extracted with a suitable organic solvent. Purification is typically achieved by column chromatography. The purity of the final product should be assessed by techniques such as NMR and mass spectrometry.

Factors Influencing Reproducibility in Strategy A
ParameterCriticalityRationale and Supporting Evidence
Purity of Starting Materials HighImpurities in the starting materials, particularly the aldehyde and α-dicarbonyl, can lead to a variety of side reactions, significantly impacting the yield and purity of the final product.[5]
Reaction Temperature HighPrecise and consistent temperature control is vital. Overheating can lead to decomposition, while insufficient heat will result in an incomplete reaction.[5] High-temperature operation (>150 °C) in a sealed system has been shown to favor imidazole formation over side products like oxazoles.[9]
Catalyst Loading MediumWhile catalytic, the amount of acid catalyst can influence reaction kinetics. Consistent loading across experiments is necessary for reproducible reaction times.
Solvent Choice MediumThe solvent affects the solubility of reactants and can influence the reaction pathway. Consistent use of the same grade and source of solvent is recommended.
Work-up Procedure HighInconsistent pH adjustment during neutralization or variations in extraction procedures can lead to product loss and variable yields.
Visualizing the Workflow: Strategy A

Strategy A cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate cluster_final Final Product 1,2-Diaminopropane 1,2-Diaminopropane Multicomponent Condensation Multicomponent Condensation 1,2-Diaminopropane->Multicomponent Condensation Methylglyoxal Methylglyoxal Methylglyoxal->Multicomponent Condensation 3-Oxobutanal 3-Oxobutanal 3-Oxobutanal->Multicomponent Condensation Imidazole Precursor Imidazole Precursor Multicomponent Condensation->Imidazole Precursor PTSA, Ethanol, Reflux 5-methyl-1H-imidazole-2-propanamine 5-methyl-1H-imidazole-2-propanamine Imidazole Precursor->5-methyl-1H-imidazole-2-propanamine Reduction (e.g., NaBH4) Strategy B cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product 5-Methylimidazole 5-Methylimidazole 2-Halo-5-methylimidazole 2-Halo-5-methylimidazole 5-Methylimidazole->2-Halo-5-methylimidazole Halogenation Protected Propanamine Derivative Protected Propanamine Derivative 2-Halo-5-methylimidazole->Protected Propanamine Derivative Pd-catalyzed Cross-Coupling 5-methyl-1H-imidazole-2-propanamine 5-methyl-1H-imidazole-2-propanamine Protected Propanamine Derivative->5-methyl-1H-imidazole-2-propanamine Deprotection

Caption: Workflow for Strategy B: Functionalization of a 5-Methylimidazole Core.

Best Practices for Ensuring Reproducibility

Regardless of the chosen synthetic route, adherence to the following best practices will significantly enhance the reproducibility of the synthesis of 5-methyl-1H-imidazole-2-propanamine across different laboratories:

  • Thorough Characterization of Starting Materials: Always verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).

  • Detailed and Consistent Record-Keeping: Document every detail of the experimental procedure, including the source and lot number of reagents, reaction times, temperatures, and observations.

  • Strict Control of Reaction Parameters: Utilize precise equipment for controlling temperature, stirring speed, and the addition rate of reagents.

  • Inert Atmosphere Techniques: When working with sensitive reagents, ensure that proper inert atmosphere techniques are employed to exclude moisture and oxygen.

  • Consistent Work-up and Purification Procedures: Standardize all work-up and purification protocols to minimize variability in product recovery and purity.

  • Analytical Validation: Use multiple analytical techniques (e.g., HPLC, LC-MS, NMR) to confirm the identity and purity of the final product and key intermediates. [10][11]

Conclusion

The synthesis of 5-methyl-1H-imidazole-2-propanamine, while not explicitly detailed in the current literature, is achievable through logical and established synthetic strategies. Both the de novo construction of the imidazole ring and the functionalization of a pre-existing 5-methylimidazole core present viable, albeit different, sets of challenges and considerations for reproducibility. By understanding and meticulously controlling the critical parameters outlined in this guide, researchers can significantly increase the likelihood of achieving consistent and reliable results, thereby accelerating research and development efforts that rely on this promising imidazole derivative.

References

  • BenchChem. (2025).
  • An expeditious and greener synthesis of 2-aminoimidazoles in deep eutectic solvents. Molecules, 21(7), 923.
  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Org. Lett., 16(18), 4884–4887.
  • Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. J. Chem. Sci., 126(5), 1475-1480.
  • Bratulescu, G. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Synthesis, 2009(14), 2319-2320.
  • Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA.
  • Mobechem. (n.d.). 1H-Imidazole-2-propanamine, 5-methyl-, dihydrochloride. CAS 92741-94-1.
  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 24(15), 2748.
  • A sustainable and greener approach for the synthesis of trisubstituted imidazole mediated by soft ferrite as a catalysis. Int. J. Pharm. Sci. Rev. Res., 77(2), 1-6.
  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques.
  • Process Intensified Flow Synthesis of 1H-4-Substituted Imidazoles: Toward the Continuous Production of Daclatasvir. Org. Process Res. Dev., 19(11), 1547-1552.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-methyl-1H-imidazole-2-propanamine

Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals dedicated to advancing research and development, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible science. This guide provides a comprehensive, step-by-step framework for the safe disposal of 5-methyl-1H-imidazole-2-propanamine, grounded in established safety protocols for imidazole-containing compounds.

Hazard Assessment and Pre-Disposal Planning

The foundational principle of chemical waste disposal is to treat unknown or novel compounds with a high degree of caution. Based on the toxicological data for imidazole and its derivatives, 5-methyl-1H-imidazole-2-propanamine should be managed as a hazardous substance with the following potential characteristics:

  • Corrosive: Imidazole and related compounds are known to be corrosive, capable of causing severe skin burns and serious eye damage upon contact.[1][2] The amine functional group in the propanamine side chain further suggests a basic, corrosive nature.

  • Harmful if Swallowed: Acute oral toxicity is a noted hazard for this class of chemicals.[1][2][3]

  • Potential Reproductive Toxin: Certain imidazole derivatives are suspected of damaging fertility or the unborn child.[1][3][4][5] It is prudent to handle the compound as a potential reproductive hazard until proven otherwise.

  • Respiratory Irritant: Inhalation may cause irritation to the respiratory system.[2][6]

  • Combustible Dust: If in a solid, powdered form, it may form combustible dust concentrations in the air.[1][2][5]

The Causality Behind Caution: Assuming these hazards is a critical risk mitigation strategy. By treating the compound as hazardous, we preemptively apply the necessary controls, ensuring that disposal procedures are sufficiently protective even in the absence of specific data.

Core Directive: Waste Minimization Before any experiment, the most effective disposal procedure is to minimize waste generation. This can be achieved by:

  • Ordering the smallest quantity of the chemical required for your research.[7]

  • Reducing the scale of experiments whenever feasible.[7]

  • Avoiding the preparation of excess stock solutions.

Personal Protective Equipment (PPE) for Safe Handling

When handling 5-methyl-1H-imidazole-2-propanamine for either experimental use or disposal, a comprehensive PPE strategy is non-negotiable.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes of the corrosive material, which can cause severe eye damage.[5]
Hand Protection Nitrile gloves (or other chemically resistant gloves as specified by a glove compatibility chart). Double-gloving is recommended.Provides a barrier against skin contact. Imidazole compounds can cause severe skin burns.[1][2] Always wash hands after removing gloves.[1]
Body Protection A fully-buttoned, long-sleeved laboratory coat.Protects skin on the arms and body from accidental contact.
Respiratory Protection Not typically required if handled within a certified chemical fume hood.A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors.[1]

Waste Segregation and Containerization Protocol

Proper segregation and containment are the cornerstones of preventing accidental chemical reactions and ensuring waste is managed correctly from the point of generation.

Step 1: Designate a Hazardous Waste Container

  • Select a container that is in good condition, free of leaks, and compatible with 5-methyl-1H-imidazole-2-propanamine.[8][9] The original product container is often the best choice.[9]

  • The container must have a secure, sealable lid.[1][10]

Step 2: Label the Container Immediately

  • As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[9][10]

  • The label must include the full chemical name: "5-methyl-1H-imidazole-2-propanamine," and list all other components of the waste stream with their approximate percentages.

Step 3: Store the Waste Container Appropriately

  • Keep the waste container closed at all times, except when adding waste.[7][8][9]

  • Store the container in a designated Satellite Accumulation Area within the laboratory.[7]

  • Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to capture any potential leaks.[8][9]

  • Crucially, segregate this waste from incompatible materials. Store it away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent violent reactions.[1][10]

Step-by-Step Disposal Procedure

Disposal of 5-methyl-1H-imidazole-2-propanamine must be handled through your institution's certified hazardous waste program.

Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [8][11][12] Drain disposal can harm aquatic life and damage plumbing, while trash disposal poses a significant risk to custodial staff and the environment.

Protocol:

  • Waste Collection: Carefully transfer all waste containing 5-methyl-1H-imidazole-2-propanamine (including pure substance, solutions, and contaminated materials like gloves or paper towels) into your pre-labeled hazardous waste container.

  • Container Management: Keep the container sealed and stored in the designated satellite accumulation area.

  • Arrange for Pickup: Once the container is full or you have finished the project, arrange for waste pickup through your institution's EHS or hazardous waste disposal office.[7][9][10] Follow their specific procedures for requesting a collection.

  • Documentation: Complete any necessary paperwork or online forms required by your EHS department. Accurate documentation is a regulatory requirement and ensures the waste is handled correctly by the disposal facility.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to minimize exposure and environmental impact.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's emergency EHS number immediately.[8]

  • For Small Spills: If you are trained and equipped to handle the spill, and it does not pose an immediate respiratory hazard:

    • Ensure you are wearing the appropriate PPE (see table above).

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow). Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1]

    • Decontaminate the area with an appropriate cleaning solution, and dispose of all cleanup materials as hazardous waste.[1][8]

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][8][10] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][8][10] Seek immediate medical attention.

Logical Workflow for Disposal

The following diagram outlines the critical decision-making process for the proper management and disposal of 5-methyl-1H-imidazole-2-propanamine waste.

G start Start: 5-methyl-1H-imidazole- 2-propanamine is used is_waste Is the material designated as waste? (Unused, leftover, contaminated) start->is_waste ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Nitrile Gloves) is_waste->ppe Yes no_waste Continue use or store as product is_waste->no_waste No container Step 2: Select & Label a Compatible Hazardous Waste Container ppe->container collect Step 3: Collect Waste (Pure compound, solutions, contaminated items) container->collect storage Step 4: Store Container Securely - Keep closed - In Satellite Accumulation Area - Segregate from incompatibles collect->storage pickup Step 5: Arrange for Pickup via Institutional EHS storage->pickup end End: Waste Transferred to EHS for Final Disposal pickup->end

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.